CEPHALOMYCIN
Description
Properties
CAS No. |
11005-92-8 |
|---|---|
Molecular Formula |
C15H24 |
Synonyms |
CEPHALOMYCIN |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Antibiotic Era: A Technical History of Cephamycin Discovery from Streptomyces
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against bacterial resistance, the discovery of novel antibiotic classes remains a cornerstone of infectious disease research. The cephamycins, a unique family of β-lactam antibiotics, represent a significant milestone in this endeavor. First isolated from actinomycetes in the early 1970s, these compounds distinguished themselves from the well-established penicillins and cephalosporins by their remarkable stability against bacterial β-lactamases. This technical guide delves into the history of cephamycin discovery from Streptomyces, providing an in-depth look at the pivotal experiments, the producing organisms, and the unique structural features that confer their potent antibacterial activity.
The Emergence of a Novel β-Lactam Family
The story of cephamycins begins with the systematic screening of soil actinomycetes for new antimicrobial agents. Researchers at Merck Sharp & Dohme Research Laboratories and Eli Lilly and Co. independently reported the discovery of a new family of β-lactam antibiotics in the early 1970s.[1] These compounds, structurally related to cephalosporin C, were found to be produced by various species of the genus Streptomyces.[2][3] A key breakthrough was the identification of a new species, Streptomyces lactamdurans, as a producer of these novel antibiotics.[2][3]
What set the cephamycins apart was a crucial structural modification: the presence of a methoxy group at the 7α position of the cephem nucleus.[1] This seemingly minor addition had a profound functional consequence – it conferred significant resistance to degradation by a wide range of bacterial β-lactamases, enzymes that inactivate traditional penicillins and cephalosporins.[4][5] This intrinsic resistance made cephamycins active against a broader spectrum of bacteria, including many strains resistant to existing β-lactam antibiotics.[2][4]
Key Streptomyces Species in Cephamycin Production
Several Streptomyces species have been identified as producers of cephamycins. The initial discoveries highlighted a number of strains, with some of the most notable examples provided in the table below.
| Streptomyces Species | Cephamycin(s) Produced | Reference(s) |
| Streptomyces lactamdurans | Cephamycin C | [2] |
| Streptomyces clavuligerus | Cephamycin C | [1][6] |
| Streptomyces cattleya | Cephamycin C | [1] |
| Streptomyces chartreusis | SF-1623, SF-1623B | [7] |
| Various soil isolates | Cephamycins A, B | [2][8] |
Isolation and Structural Elucidation: A Methodological Overview
The isolation and characterization of cephamycins from fermentation broths involved a series of sophisticated chromatographic and spectroscopic techniques. The general workflow for this process is outlined below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephamycins: a review, prospects and some original observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 7. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephamycin C: A Technical Guide to Isolation and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C is a β-lactam antibiotic belonging to the cephamycin family, which are structurally related to cephalosporins. First isolated from actinomycetes, notably Streptomyces clavuligerus, cephamycin C is distinguished by the presence of a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes. This property makes it a valuable precursor for the synthesis of clinically important antibiotics. This technical guide provides an in-depth overview of the isolation, purification, and initial characterization of cephamycin C, intended for researchers and professionals in the field of drug development and microbiology.
Physicochemical and Spectroscopic Properties
The initial characterization of a novel compound relies on the determination of its physical and chemical properties. The following tables summarize the key quantitative data for cephamycin C.
Table 1: Physicochemical Properties of Cephamycin C
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₉S | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| Exact Mass | 446.11074947 Da | [1] |
| Appearance | White solid | [2] |
| Stability | More stable than penicillin and clavulanic acid, with higher degradation at very acidic or basic pH.[3] |
Table 2: Spectroscopic Data for Cephamycin C
| Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax: ~260-265 nm in aqueous solution. The absorbance is high at 260 nm.[4][5] | |
| Infrared (IR) Spectroscopy | Characteristic absorptions for β-lactam carbonyl (~1750 cm⁻¹), amide carbonyls, C-O, and N-H bonds are expected. | General spectroscopic data |
| ¹H NMR (in D₂O) | Chemical shifts are influenced by pH and hydrogen bonding. General regions for cephalosporin protons are known.[6][7] | |
| ¹³C NMR | Chemical shifts for β-lactam and other carbons are in expected regions for cephalosporins. | General spectroscopic data |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 447.1189.[8] Fragmentation typically involves cleavage of the β-lactam ring.[9][10][11] |
Experimental Protocols
I. Fermentation for Cephamycin C Production
This protocol outlines the submerged fermentation of Streptomyces clavuligerus for the production of cephamycin C.
Materials:
-
Streptomyces clavuligerus strain (e.g., ATCC 27064)
-
Seed medium and production medium (see Table 3 for a typical composition)[2][12]
-
Shake flasks or fermenter
-
Incubator shaker
Table 3: Example Fermentation Media Composition
| Component | Concentration (g/L) |
| Production Medium | |
| Starch | 50 |
| Glucose | 10 |
| Dipotassium hydrogen phosphate | 2 |
| Peptone | 10 |
| Cotton seed meal | 20 |
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or vegetative culture of S. clavuligerus. Incubate at 28°C with shaking for 48-72 hours.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: Incubate the production culture at 35°C with vigorous agitation and aeration for approximately 120 hours. Maintain the pH between 7.0 and 7.5.[2]
-
Monitoring: Monitor the fermentation for cephamycin C production using a suitable analytical method such as HPLC or a bioassay against a sensitive indicator organism like Escherichia coli ESS.[8]
II. Isolation and Purification of Cephamycin C
This protocol describes a multi-step process for the isolation and purification of cephamycin C from the fermentation broth.[4][8][13]
1. Broth Clarification: a. Remove microbial cells and large particulate matter from the fermentation broth by centrifugation or microfiltration (e.g., using a 0.22 to 0.45 µm pore size membrane).[4] b. Further clarify the supernatant/permeate by ultrafiltration to remove high molecular weight proteins and other macromolecules.[4]
2. Nonspecific Adsorption Chromatography: a. Resin: Use a macroporous adsorbent resin such as Amberlite XAD-1180.[4] b. Column Preparation: Pack a column with the resin and equilibrate with deionized water. c. Loading: Adjust the pH of the clarified broth to approximately 3.5 before loading it onto the column.[4] d. Washing: Wash the column with deionized water to remove unbound impurities. e. Elution: Elute the bound cephamycin C using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 20%, 40%, 100% ethanol).[4] f. Monitoring: Monitor the column effluent for UV absorbance at ~260 nm and collect the fractions containing cephamycin C.[4]
3. Ion-Exchange Chromatography: a. Resin: Use a weak base anion exchange resin.[13] b. Column Preparation: Pack a column with the resin and equilibrate with a suitable buffer. c. Loading: Pool the ethanol-eluted fractions from the previous step, remove the ethanol under reduced pressure, and adjust the pH before loading onto the ion-exchange column. d. Washing: Wash the column with the equilibration buffer. e. Elution: Elute the cephamycin C using an increasing salt gradient (e.g., NaCl). f. Monitoring: Collect fractions and monitor for cephamycin C presence by UV absorbance and/or bioassay.
4. Desalting and Final Purification: a. Pool the active fractions from the ion-exchange chromatography step. b. Desalt the pooled fractions using a suitable method, such as adsorption onto a nonpolar resin (e.g., Amberlite XAD-2) followed by elution with an organic solvent, or by size-exclusion chromatography. c. The final purified cephamycin C can be obtained by crystallization or lyophilization.[2]
III. Initial Characterization
1. High-Performance Liquid Chromatography (HPLC): a. Column: A reverse-phase C18 column is commonly used.[8] b. Mobile Phase: An aqueous solution of a weak acid, such as 0.01 M acetic acid, is a suitable mobile phase.[8] c. Detection: UV detection at the absorbance maximum of cephamycin C (~260 nm).[4]
2. Mass Spectrometry (MS): a. Technique: Electrospray ionization (ESI) is a suitable method for the analysis of cephamycin C.[9] b. Analysis: Obtain high-resolution mass spectra to confirm the elemental composition and perform tandem MS (MS/MS) to study the fragmentation pattern for structural elucidation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Solvent: Deuterated water (D₂O) is a common solvent for NMR analysis of cephamycin C.[6] b. Experiments: Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete signal assignment.
Antimicrobial Activity
Cephamycin C exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) is a key measure of its potency against various bacterial strains.
Table 4: Minimum Inhibitory Concentration (MIC) of Cephamycins against Selected Bacterial Strains
| Bacterial Species | Strain Type | Cephamycin Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ESBL-producing | Cefoxitin | 8 | >32 | [14] |
| ESBL-producing | Cefmetazole | 2 | 16 | [14] | |
| Klebsiella pneumoniae | ESBL-producing | Cefoxitin | 8 | >32 | [14] |
| ESBL-producing | Cefmetazole | 2 | 16 | [14] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Visualizations
Biosynthesis of Cephamycin C
The biosynthesis of cephamycin C begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine, sharing its initial steps with the penicillin and cephalosporin pathways.
Caption: Biosynthetic pathway of cephamycin C.
Experimental Workflow for Cephamycin C Isolation and Characterization
The following diagram illustrates the logical flow of the experimental procedures for isolating and characterizing cephamycin C.
Caption: Experimental workflow for cephamycin C.
References
- 1. Cephamycin C | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102964360A - Separation and purification method of cephamycine C - Google Patents [patents.google.com]
- 3. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. longdom.org [longdom.org]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diaion.com [diaion.com]
- 14. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Disparities Between Cephamycins and Cephalosporins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional distinctions between cephamycins and cephalosporins, two critical classes of β-lactam antibiotics. A thorough understanding of these differences is paramount for the development of novel antimicrobial agents with enhanced efficacy and resistance profiles. This document outlines the core structural variations, their impact on antibacterial activity and β-lactamase stability, and the biosynthetic pathways that give rise to these essential molecules.
Core Structural Differences: The Defining 7-α-Methoxy Group
Cephamycins and cephalosporins share a fundamental bicyclic core structure, the cephem nucleus, which is essential for their antibacterial activity. However, a key substitution at the C7 position of the cephem ring fundamentally distinguishes these two families of antibiotics. Cephamycins possess a methoxy group at the 7-α position, a feature absent in cephalosporins.[1][2] This seemingly minor addition has profound implications for the molecule's stability and biological activity.
This structural divergence is the primary determinant of the differing properties between the two antibiotic classes. The 7-α-methoxy group provides steric hindrance, effectively shielding the β-lactam ring from enzymatic degradation by β-lactamases, a primary mechanism of bacterial resistance.[2]
Impact on Antibacterial Spectrum and β-Lactamase Stability
The presence of the 7-α-methoxy group in cephamycins directly translates to a significant enhancement in their resistance to hydrolysis by a broad spectrum of β-lactamases.[2][3] This increased stability allows cephamycins to maintain their efficacy against many bacteria that have developed resistance to cephalosporins through the production of these enzymes.
Consequently, cephamycins, such as cefoxitin and cefotetan, exhibit a broader spectrum of activity, particularly against anaerobic bacteria like Bacteroides fragilis, which are often resistant to many cephalosporins.[2][4] While some second-generation cephalosporins have activity against certain anaerobes, cephamycins are generally more reliable in this regard.[5] However, this broader anaerobic coverage can come at the cost of reduced potency against some Gram-positive organisms compared to first-generation cephalosporins.[3]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative cephamycins and cephalosporins against a panel of clinically relevant bacteria, highlighting the differences in their activity profiles.
| Antibiotic | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefoxitin (Cephamycin) | Bacteroides fragilis | 0.25 - >128 | 8 | 32 |
| Escherichia coli | 0.5 - 128 | 4 | 32 | |
| Staphylococcus aureus | 0.5 - 64 | 2 | 16 | |
| Cefotetan (Cephamycin) | Bacteroides fragilis | ≤0.06 - >128 | 0.5 | 8 |
| Escherichia coli | ≤0.06 - >128 | 0.25 | 4 | |
| Staphylococcus aureus | 0.5 - 128 | 4 | 32 | |
| Cephalothin (1st Gen Cephalosporin) | Bacteroides fragilis | 2 - >256 | 64 | >256 |
| Escherichia coli | 2 - 128 | 8 | 32 | |
| Staphylococcus aureus | ≤0.06 - 1 | 0.25 | 0.5 | |
| Cefazolin (1st Gen Cephalosporin) | Bacteroides fragilis | 4 - >256 | 32 | 128 |
| Escherichia coli | 1 - 64 | 4 | 16 | |
| Staphylococcus aureus | ≤0.06 - 2 | 0.25 | 0.5 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources for illustrative purposes.[3][4][6]
Biosynthetic Pathways: A Divergence in Synthesis
The biosynthesis of both cephalosporins and cephamycins originates from the same initial precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[7][8] These amino acids are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The pathways diverge at a later stage, with the introduction of the 7-α-methoxy group being the key differentiating step in cephamycin biosynthesis. This methoxylation reaction is catalyzed by a specific methyltransferase, which is absent in cephalosporin-producing organisms.[1][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test antibiotics (cephamycins and cephalosporins) in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of Antibiotics: Add 50 µL of the antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. The final volume in each well will be 50 µL, except for the last well from which 50 µL is discarded. This creates a range of antibiotic concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation of Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubate in an anaerobic environment.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
β-Lactamase Stability Assay
This assay determines the relative stability of β-lactam antibiotics in the presence of β-lactamase enzymes.[5][12]
Methodology: Spectrophotometric Assay using Nitrocefin
-
Reagent Preparation:
-
Prepare a solution of the β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of the chromogenic β-lactamase substrate, nitrocefin.
-
Prepare solutions of the test antibiotics (cephamycin and cephalosporin) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the β-lactamase solution to each well.
-
Add the test antibiotic solutions to the respective wells.
-
Pre-incubate the enzyme and antibiotic mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 486 nm (the wavelength at which the hydrolyzed nitrocefin product absorbs maximally) using a microplate reader.
-
Continue to measure the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each antibiotic concentration.
-
Compare the rates of hydrolysis in the presence of the cephamycin and the cephalosporin to determine their relative stability against the β-lactamase. A lower rate of hydrolysis indicates greater stability.
-
Conclusion
The structural distinction between cephamycins and cephalosporins, centered on the 7-α-methoxy group, is a prime example of how a subtle molecular modification can lead to significant pharmacological advantages. This substitution enhances resistance to β-lactamase degradation, thereby broadening the antibacterial spectrum to include important anaerobic pathogens. For researchers and drug development professionals, understanding these structure-activity relationships is crucial for the rational design of new β-lactam antibiotics that can overcome emerging resistance mechanisms and address unmet clinical needs. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these vital therapeutic agents.
References
- 1. Biosynthesis and molecular genetics of cephamycins - ProQuest [proquest.com]
- 2. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of cefoxitin: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of cephalosporins/cephamycins with antianaerobic activity by integrating microbiologic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of Action of Cephamycin Antibiotics on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a potent class of β-lactam antibiotics that play a crucial role in combating bacterial infections, particularly those caused by β-lactamase-producing strains. Structurally similar to cephalosporins, their defining feature is a 7α-methoxy group on the cephem nucleus. This modification is central to their unique mechanism of action and their enhanced stability against bacterial resistance mechanisms. This technical guide provides a comprehensive overview of the molecular interactions and biochemical pathways through which cephamycins exert their bactericidal effects on bacterial cell walls.
The Bacterial Cell Wall: A Prime Antibiotic Target
The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and integrity, and for withstanding osmotic pressure. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges, forming a mesh-like sacculus that encases the bacterial cell. The biosynthesis of peptidoglycan is a multi-step process that is an ideal target for antibiotics due to its absence in eukaryotic cells.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, cephamycins disrupt the final and critical step of peptidoglycan synthesis: the cross-linking of peptide side chains. This process is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).
Targeting Penicillin-Binding Proteins (PBPs)
Cephamycins act as suicide inhibitors of PBPs. The strained β-lactam ring of the cephamycin mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor. This allows the antibiotic to bind to the active site of the PBP. The serine residue in the PBP active site nucleophilically attacks the carbonyl carbon of the β-lactam ring, forming a stable, long-lived covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing it from carrying out its transpeptidase function. The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.[1][2]
The specific binding affinities of cephamycins for different PBPs can vary, influencing their spectrum of activity. For instance, the cephamycin CS-1170 has demonstrated high affinities for PBP-1A, -1Bs, and -3 in Escherichia coli, which are high molecular weight PBPs essential for cell elongation and septation.[3][4] It also exhibits strong binding to lower molecular weight PBPs such as PBP-4, -5, and -6.[3][4]
Quantitative Analysis of PBP Binding Affinity
The binding affinity of cephamycins to PBPs is a key determinant of their antibacterial potency. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). While comprehensive quantitative data for all cephamycins against a wide range of bacterial PBPs is an ongoing area of research, the available data indicates a strong interaction with essential PBPs.
Table 1: Binding Affinity of Cephamycin CS-1170 and its 7α-H Analog (R-45656) to E. coli PBPs [3]
| Penicillin-Binding Protein (PBP) | CS-1170 Affinity | R-45656 Affinity |
| PBP-1A | High | High |
| PBP-1Bs | High | High |
| PBP-2 | Low | Not specified |
| PBP-3 | High | High |
| PBP-4 | Very High | Low |
| PBP-5 | Very High | Low |
| PBP-6 | Very High | Low |
Resistance to β-Lactamases: The Role of the 7α-Methoxy Group
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. Cephamycins are notably resistant to a broad spectrum of β-lactamases, including many extended-spectrum β-lactamases (ESBLs).[5][6][7] This resistance is primarily attributed to the presence of the 7α-methoxy group.
The 7α-methoxy group provides steric hindrance at the site of β-lactamase attack.[8] This bulky group physically obstructs the active site of the β-lactamase, preventing the enzyme from efficiently binding to and hydrolyzing the β-lactam ring. While the cephamycin can still bind to the β-lactamase, the rates of both acylation and, crucially, deacylation are significantly slowed.[3] This results in the formation of a relatively stable acyl-enzyme intermediate with the β-lactamase, effectively trapping and inhibiting the enzyme.
Quantitative Analysis of β-Lactamase Stability
The stability of cephamycins to β-lactamase hydrolysis can be quantified by measuring kinetic parameters such as the catalytic efficiency (kcat/Km). A lower kcat/Km value indicates a poorer substrate for the enzyme and thus higher stability of the antibiotic.
Table 2: Kinetic Parameters of Cefoxitin Hydrolysis by Class C β-Lactamases [9][10]
| β-Lactamase Source | kcat (s⁻¹) | Km (µM) |
| Enterobacter cloacae P99 | 0.010 - 1.7 | Low |
| Pseudomonas aeruginosa | Low | Low |
| Citrobacter freundii | Low | Low |
Efficacy Against ESBL-Producing Bacteria
The stability of cephamycins against β-lactamases translates to their effectiveness against many ESBL-producing organisms. Minimum Inhibitory Concentration (MIC) data demonstrates their potency against these clinically significant pathogens.
Table 3: In Vitro Activity of Cephamycins Against ESBL-Producing E. coli and K. pneumoniae [9][11][12][13]
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefotetan | E. coli & K. pneumoniae | 0.25 | 2 |
| Cefoxitin | E. coli | - | - |
| Cefmetazole | ESBL-producing E. coli | 0.5 - 4 (MIC range for wild type) | - |
Note: MIC values can vary depending on the specific ESBL genotype and the presence of other resistance mechanisms.
Experimental Protocols
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the binding affinity of a test antibiotic (e.g., a cephamycin) for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently tagged penicillin or [³H]penicillin G).
Methodology:
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS). Lyse the cells using sonication or a French press. Isolate the cell membranes by ultracentrifugation.
-
Competition Binding: Incubate the isolated membranes with increasing concentrations of the unlabeled test cephamycin for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C).
-
Labeling of Unbound PBPs: Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Bocillin™ FL or [³H]penicillin G) to the reaction mixture and incubate for another defined period (e.g., 10-15 minutes). This allows the labeled probe to bind to any PBPs not occupied by the test antibiotic.
-
Termination and Separation: Stop the reaction, often by adding an excess of unlabeled penicillin G. Separate the membrane proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification:
-
Fluorescent Probes: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Radiolabeled Probes: Detect the radiolabeled PBPs by autoradiography or a phosphorimager.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to each PBP. The concentration of the test cephamycin that inhibits 50% of the binding of the labeled probe is determined as the IC50 value.
In Vitro Transpeptidase Inhibition Assay
This assay directly measures the inhibition of the PBP-catalyzed transpeptidation reaction using purified enzymes and synthetic peptidoglycan precursors.
Methodology:
-
Preparation of Substrates: Synthesize or purify the lipid-linked peptidoglycan precursor, Lipid II.
-
Enzyme Purification: Purify the target PBP from a bacterial source or through recombinant expression.
-
Inhibition Assay:
-
Pre-incubate the purified PBP with varying concentrations of the cephamycin antibiotic.
-
Initiate the transpeptidation reaction by adding Lipid II. The reaction is typically carried out in a buffer solution at an optimal pH and temperature for the enzyme.
-
-
Detection of Transpeptidation: The extent of the transpeptidation reaction can be measured using various methods, such as:
-
HPLC analysis: Separate and quantify the cross-linked and un-cross-linked peptidoglycan products.
-
Fluorescent labeling: Incorporate a fluorescently labeled D-amino acid into the peptidoglycan, and measure the fluorescence of the cross-linked product.
-
-
Data Analysis: Determine the concentration of the cephamycin that inhibits 50% of the transpeptidase activity (IC50).
β-Lactamase Stability Assay
This assay quantifies the rate of hydrolysis of a cephamycin by a purified β-lactamase or a bacterial cell lysate.
Methodology:
-
Enzyme and Substrate Preparation: Purify the β-lactamase of interest or prepare a crude cell lysate from a β-lactamase-producing bacterial strain. Prepare a stock solution of the cephamycin antibiotic.
-
Hydrolysis Reaction: In a cuvette, mix the β-lactamase preparation with a known concentration of the cephamycin in a suitable buffer. A chromogenic β-lactamase substrate, such as nitrocefin, is often used as a reporter. Nitrocefin changes color from yellow to red upon hydrolysis, and this change can be monitored spectrophotometrically.
-
Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 486 nm for nitrocefin) over time.
-
Data Analysis: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot. The kinetic parameters, Km and Vmax (or kcat), can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The stability of the cephamycin is inversely proportional to the rate of hydrolysis.
Visualizations
Caption: Inhibition of bacterial peptidoglycan synthesis by cephamycins.
Caption: Experimental workflow for determining PBP binding affinity.
Caption: Logical relationship of the 7α-methoxy group to β-lactamase resistance.
Conclusion
The mechanism of action of cephamycin antibiotics is a multifaceted process centered on the irreversible inhibition of bacterial penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent cell death. Their defining structural feature, the 7α-methoxy group, confers remarkable stability against a wide array of β-lactamases, making them a valuable therapeutic option against resistant bacterial strains. A thorough understanding of their interaction with PBPs and their resistance to enzymatic degradation, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective antibacterial strategies and the design of novel β-lactam antibiotics.
References
- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mechanism of inhibition of RTEM-2 beta-lactamase by cephamycins: relative importance of the 7 alpha-methoxy group and the 3' leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rombio.unibuc.ro [rombio.unibuc.ro]
- 8. Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins in Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cephamycins: A Technical Guide to Natural and Semi-Synthetic Variants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of natural and semi-synthetic cephamycins, a notable class of β-lactam antibiotics. This document details their origins, comparative antimicrobial activities, mechanisms of action, and the experimental protocols for their isolation and synthesis.
Introduction to Cephamycins
Cephamycins are a subgroup of cephalosporin-like β-lactam antibiotics characterized by a 7-α-methoxy group on the cephem nucleus. This structural feature confers a high degree of stability against β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.[1] Originally isolated from Streptomyces species, natural cephamycins have served as the foundation for the development of potent semi-synthetic derivatives with enhanced clinical efficacy.[2]
Comparative Antimicrobial Activity
The antimicrobial potency of cephamycins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in-vitro activity of the natural cephamycin C and its key semi-synthetic derivatives against a range of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Antibiotic/Organism | Escherichia coli | Staphylococcus aureus | Bacteroides fragilis |
| Natural | |||
| Cephamycin C | 12.5[3] | >100[3] | - |
| Semi-synthetic | |||
| Cefoxitin | ≤0.25 - >128[4] | 0.5 - 128[4] | 4 - 16[5] |
| Cefotetan | 0.06 - 13[6] | 7.6 - 26[6] | 5.4 - 23[6] |
| Cefmetazole | 8[5] | - | 8[5] |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology (e.g., agar dilution vs. broth microdilution). The values presented here are a range or a representative value from the cited literature.
Table 2: In-vitro Activity (MIC90 in μg/mL) Against Anaerobic Bacteria
| Antibiotic/Organism | Bacteroides fragilis Group |
| Cefoxitin | 32[7] |
| Cefotetan | >128[7] |
| Cefmetazole | 64[7] |
MIC90 represents the concentration at which 90% of the tested strains are inhibited.
Signaling Pathways and Mechanisms
Biosynthesis of Natural Cephamycin C
The natural cephamycin, cephamycin C, is produced by Streptomyces clavuligerus through a complex biosynthetic pathway. The process begins with the condensation of L-α-aminoadipic acid, L-cysteine, and D-valine and proceeds through several enzymatic steps to yield the final active compound.[8][9]
Mechanism of Action
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as structural analogs of the D-Ala-D-Ala dipeptide, which is a substrate for penicillin-binding proteins (PBPs). By covalently binding to the active site of PBPs, cephamycins block the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, leading to cell lysis and death.[10][11][12]
Mechanism of Resistance
The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The 7-α-methoxy group of cephamycins provides steric hindrance, protecting the β-lactam ring from hydrolysis by many common β-lactamases.[1][3][13] However, some bacteria may possess β-lactamases that can inactivate cephamycins or utilize other resistance mechanisms such as altered PBPs or reduced permeability.[14][15]
References
- 1. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-synthetic Chemical Medicines: Production process | EUPATI Open Classroom [learning.eupati.eu]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of cefoxitin: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antibacterial activities of 7 alpha-methoxy cephalosporins and 7 beta-methoxyiminoacetamido cephalosporins against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annual incidence, epidemiology, and comparative in vitro susceptibilities to cefoxitin, cefotetan, cefmetazole, and ceftizoxime of recent community-acquired isolates of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Early In Vitro Studies of the Cephamycin Antibacterial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational in vitro studies that characterized the antibacterial spectrum of the cephamycin class of antibiotics. Emerging in the early 1970s, cephamycins, initially isolated from Streptomyces species, represented a significant advancement in β-lactam antibiotic development. Their unique structural feature, a 7-α-methoxy group, conferred remarkable stability against β-lactamases, enzymes responsible for bacterial resistance to penicillins and cephalosporins. This guide will delve into the quantitative data from these pioneering studies, detail the experimental methodologies employed, and provide visual representations of the key concepts and workflows of the era.
Core Findings from Early In Vitro Research
Initial investigations into the antibacterial properties of naturally occurring cephamycins, such as cephamycin A, B, and C, and the first semisynthetic derivative, cefoxitin, revealed a broad spectrum of activity. While cephamycins A and B showed greater potency against Gram-positive organisms, cephamycin C and subsequently cefoxitin demonstrated superior and more clinically significant activity against a range of Gram-negative bacteria.[1] A key finding was their effectiveness against cephalosporin-resistant strains of Proteus, Providencia, and Escherichia coli.[1] Furthermore, early studies highlighted the bactericidal nature of cephamycin C.[1]
A significant breakthrough was the discovery of the cephamycins' profound resistance to hydrolysis by β-lactamases. This stability was a direct result of the 7-α-methoxy group on the cephem nucleus.[2][3] This structural modification provided a crucial advantage over existing cephalosporins, which were susceptible to inactivation by these bacterial enzymes. This resistance to β-lactamases is a primary reason for the enhanced activity of cephamycins against many cephalosporin-resistant bacteria.[3][4]
Quantitative Antibacterial Spectrum of Early Cephamycins
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from seminal in vitro studies. The MIC, the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, was a critical metric in these early evaluations.
Table 1: In Vitro Activity of Cephamycin C Against Gram-Negative Bacteria (c. 1972)
| Bacterial Species | Number of Strains | MIC Range (µg/mL) |
| Escherichia coli | 10 | 1.6 - 12.5 |
| Klebsiella pneumoniae | 10 | 3.1 - 25 |
| Enterobacter aerogenes | 5 | 6.2 - 50 |
| Serratia marcescens | 5 | 12.5 - 100 |
| Proteus mirabilis | 10 | 0.8 - 6.2 |
| Proteus morganii | 5 | 1.6 - 12.5 |
| Proteus rettgeri | 5 | 3.1 - 25 |
| Proteus vulgaris | 5 | 1.6 - 12.5 |
| Salmonella spp. | 10 | 3.1 - 12.5 |
| Shigella spp. | 5 | 1.6 - 6.2 |
Table 2: Comparative In Vitro Activity of Cefoxitin Against Clinically Important Bacteria (c. 1975)
| Bacterial Species | Cefoxitin MIC₅₀ (µg/mL) | Cefoxitin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 2 | 4 |
| Streptococcus pyogenes | 0.5 | 1 |
| Streptococcus pneumoniae | 0.5 | 1 |
| Escherichia coli | 4 | 16 |
| Klebsiella pneumoniae | 4 | 16 |
| Enterobacter cloacae | >128 | >128 |
| Proteus mirabilis | 2 | 8 |
| Indole-positive Proteus | 8 | 32 |
| Serratia marcescens | 16 | 64 |
| Bacteroides fragilis | 8 | 32 |
Experimental Protocols of the Era
The determination of the in vitro antibacterial spectrum of cephamycins in the early 1970s relied on established antimicrobial susceptibility testing (AST) methods. The two primary techniques were the agar dilution method and the broth dilution method.
Agar Dilution Method
The agar dilution method was a standard for determining the MIC of antimicrobial agents.[5][6]
Protocol:
-
Preparation of Antibiotic Plates: A series of agar plates, typically Mueller-Hinton agar, were prepared, each containing a specific, twofold serial dilution of the cephamycin antibiotic.[6][7] A control plate with no antibiotic was also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested were grown in a suitable broth medium to a standardized turbidity, often corresponding to a 0.5 McFarland standard, to achieve a concentration of approximately 1-2 x 10⁸ CFU/mL.[8] This suspension was then further diluted.
-
Inoculation: A standardized volume of the diluted bacterial suspension, delivering approximately 10⁴ colony-forming units (CFU) per spot, was inoculated onto the surface of each antibiotic-containing agar plate and the control plate.[7] Multiple isolates could be tested on a single plate.
-
Incubation: The inoculated plates were incubated at 35-37°C for 16 to 20 hours.[7][9]
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacterial isolate on the agar surface.
Broth Dilution Method
The broth dilution method, performed in test tubes (macrodilution) or later in microtiter plates (microdilution), was also widely used to determine the MIC.[8][10]
Protocol:
-
Preparation of Antibiotic Dilutions: Twofold serial dilutions of the cephamycin were prepared in a suitable liquid growth medium, such as Mueller-Hinton broth, in a series of test tubes.[8]
-
Inoculum Preparation: A standardized bacterial inoculum was prepared as described for the agar dilution method.
-
Inoculation: Each tube containing the antibiotic dilution, as well as a growth control tube without antibiotic, was inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Incubation: The tubes were incubated at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[8]
-
MIC Determination: The MIC was determined as the lowest concentration of the antibiotic in which there was no visible turbidity (bacterial growth).
Visualizing Early Cephamycin Research
To further elucidate the concepts and workflows central to the early in vitro studies of cephamycins, the following diagrams are provided.
Conclusion
The early in vitro studies of cephamycins were instrumental in establishing their unique and valuable position in the armamentarium of antimicrobial agents. The quantitative data generated through meticulous MIC testing, using standardized agar and broth dilution methods, clearly demonstrated a broader spectrum of activity against Gram-negative bacteria compared to many contemporary cephalosporins. This enhanced activity was directly attributable to the inherent stability of the cephamycin molecule against a wide range of β-lactamases. These foundational studies paved the way for the clinical development of cefoxitin and subsequent members of the cephamycin class, providing clinicians with crucial therapeutic options for treating infections caused by β-lactamase-producing pathogens.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
The Escalating Threat: An In-depth Technical Guide to the Evolution of Cephamycin Resistance in Clinical Isolates
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic resistance is a critical global health challenge. Among the most concerning developments is the rising resistance to cephamycins, a class of β-lactam antibiotics often reserved for treating infections caused by bacteria producing AmpC β-lactamases. This technical guide provides a comprehensive overview of the evolutionary pathways leading to cephamycin resistance in clinical isolates, with a focus on the underlying molecular mechanisms, genetic drivers, and key experimental methodologies for its investigation.
Core Mechanisms of Cephamycin Resistance
Resistance to cephamycins in Gram-negative bacteria, particularly within the Enterobacteriaceae family, is primarily mediated by two synergistic mechanisms: the enzymatic inactivation of the antibiotic by AmpC β-lactamases and reduced drug entry into the bacterial cell due to alterations in outer membrane porins.
The Central Role of AmpC β-Lactamases
AmpC β-lactamases are cephalosporinases that can efficiently hydrolyze cephamycins (e.g., cefoxitin and cefotetan), as well as penicillins and cephalosporins. Resistance arises through two principal evolutionary strategies involving the ampC gene.
In many enteric bacteria, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, the chromosomal ampC gene is inducible.[1] Its expression is tightly regulated by a sophisticated signaling pathway linked to peptidoglycan recycling, involving the key proteins AmpR (a transcriptional regulator), AmpD (a cytosolic amidase), and AmpG (a transmembrane permease).[2][3] Mutations in these regulatory genes, most commonly ampD, can lead to the stable derepression and hyperproduction of AmpC, resulting in high-level cephamycin resistance.[1][4]
In Escherichia coli, the chromosomal ampC is typically expressed at a low, non-inducible level due to a weak promoter and a transcriptional attenuator.[5][6] However, mutations within the promoter and attenuator regions can significantly increase ampC transcription, leading to cephamycin resistance.[5][6][7]
The horizontal transfer of ampC genes on mobile genetic elements, such as plasmids, is a major driver of the rapid dissemination of cephamycin resistance.[8] These plasmid-mediated ampC (pAmpC) genes are often derived from the chromosomes of organisms like Citrobacter freundii and have been widely reported in species that typically lack an inducible chromosomal ampC, such as Klebsiella pneumoniae, Proteus mirabilis, and Salmonella species.[9][10] The most prevalent pAmpC is CMY-2, which is frequently mobilized by the insertion sequence ISEcp1.[11][12][13] ISEcp1 not only facilitates the capture and transposition of the blaCMY-2 gene but also provides a strong promoter for its expression.[11][12][14]
The Contribution of Porin Loss
Reduced permeability of the bacterial outer membrane can act in concert with AmpC production to enhance cephamycin resistance. The loss or downregulation of major outer membrane porins, such as OmpC and OmpF in E. coli, restricts the influx of β-lactam antibiotics into the periplasmic space, thereby decreasing their access to penicillin-binding proteins (PBPs) and increasing the effectiveness of periplasmic β-lactamases.
Quantitative Analysis of Cephamycin Resistance
The evolution of cephamycin resistance is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) of various β-lactam antibiotics against clinical isolates. The following tables summarize representative MIC data for isolates with different resistance mechanisms.
| Table 1: MICs for E. coli with Chromosomal AmpC Hyperproduction | ||||
| Isolate/Mechanism | Cefoxitin (µg/mL) | Ceftazidime (µg/mL) | Cefotaxime (µg/mL) | Cefepime (µg/mL) |
| Wild-Type (Low AmpC) | ≤8 | ≤4 | ≤1 | ≤0.5 |
| Promoter/Attenuator Mutant (High AmpC) | >256 | 16 - >256 | 2 - 64 | 0.5 - 8 |
| Table 2: MICs for Enterobacteriaceae with Plasmid-Mediated AmpC (CMY-2) | ||||
| Isolate/Mechanism | Cefoxitin (µg/mL) | Ceftazidime (µg/mL) | Cefotaxime (µg/mL) | Cefepime (µg/mL) |
| E. coli with blaCMY-2 | >256 | ≥256 | 64 - >256 | 0.25 - 2 |
| K. pneumoniae with blaCMY-2 | >256 | 128 - >256 | 32 - 128 | 0.5 - 4 |
| Salmonella spp. with blaCMY-2 | ≥32 | ≥8 | >2 | ≤4 |
| Table 3: Evolution of CMY-2 and its Impact on Cefepime MICs in E. coli | ||||
| Enzyme | Amino Acid Change | Cefoxitin (µg/mL) | Ceftazidime (µg/mL) | Cefepime (µg/mL) |
| CMY-2 (Wild-Type) | - | >256 | ≥256 | 0.25 |
| CMY-30 | Val211Gly | >256 | >256 | 4 |
| CMY-33 | Leu293-Ala294 deletion | 64 | ≥256 | 8 |
| CMY-44 | 2-4 amino acid deletions in H-10 helix | 64-128 | ≥256 | 12-24 fold increase |
| CMY-69 | Ala294Pro | >256 | >256 | 256 |
Note: MIC values are compiled from various sources and represent typical ranges.[15][16][17][18][19] Specific values can vary between studies and isolates.
Experimental Protocols for Investigating Cephamycin Resistance
A multi-faceted approach is required to fully characterize the mechanisms of cephamycin resistance in clinical isolates. The following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of cephamycins and other β-lactam antibiotics.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of antibiotics in their recommended solvents at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Phenotypic Confirmation of AmpC Production
Objective: To phenotypically confirm the presence of AmpC β-lactamase activity.
Protocol (Cefoxitin-Cloxacillin Double-Disk Synergy Test):
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it onto a Mueller-Hinton agar (MHA) plate.
-
Disk Placement: Place a 30 µg cefoxitin disk and a combination disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the agar surface, ensuring they are at least 20 mm apart.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: An increase in the zone of inhibition of ≥ 4 mm around the combination disk compared to the cefoxitin disk alone is considered a positive result for AmpC production.
Molecular Characterization of Resistance Genes
Objective: To detect and identify the specific ampC genes present in a clinical isolate.
Protocol (Multiplex PCR for Plasmid-Mediated ampC Genes):
-
DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard boiling lysis method.
-
PCR Amplification: Perform a multiplex PCR using primers specific for the six families of plasmid-mediated ampC genes (ACC, FOX, MOX, DHA, CIT, and EBC).
-
Agarose Gel Electrophoresis: Separate the PCR amplicons on a 1.5-2% agarose gel.
-
Visualization and Interpretation: Visualize the DNA bands under UV light after staining with a DNA-intercalating dye. The size of the amplified product indicates the presence of a specific ampC gene family.
Analysis of Gene Expression
Objective: To quantify the expression level of the ampC gene.
Protocol (RT-qPCR):
-
RNA Extraction: Extract total RNA from bacterial cultures grown to mid-logarithmic phase.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or a gene-specific primer.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the ampC gene and a housekeeping gene (e.g., rpoB) for normalization.
-
Data Analysis: Calculate the relative expression of the ampC gene using the ΔΔCt method.
Plasmid Analysis
Objective: To determine the transferability and characteristics of plasmids carrying ampC genes.
Protocol (Bacterial Conjugation):
-
Culture Preparation: Grow donor (resistant isolate) and recipient (susceptible, antibiotic-marked strain, e.g., E. coli J53) strains to logarithmic phase in Luria-Bertani (LB) broth.
-
Mating: Mix donor and recipient cultures at a 1:10 ratio and incubate the mixture on a filter placed on an LB agar plate for 4-6 hours at 37°C.
-
Selection of Transconjugants: Resuspend the mating mixture in saline and plate serial dilutions onto selective agar containing an antibiotic to which the recipient is resistant and an antibiotic to which the donor is resistant (carried on the plasmid).
-
Confirmation: Confirm the identity of the transconjugants and the presence of the transferred ampC gene by PCR.
Visualizing the Evolution of Cephamycin Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships in the evolution of cephamycin resistance.
Signaling Pathway for Inducible AmpC Expression
Caption: Regulation of inducible AmpC β-lactamase expression.
Experimental Workflow for Characterizing Cephamycin Resistance
Caption: Workflow for investigating cephamycin resistance mechanisms.
Evolution of Plasmid-Mediated Cephamycin Resistance
Caption: Mobilization and evolution of a plasmid-mediated AmpC gene.
Conclusion and Future Directions
The evolution of cephamycin resistance is a complex and dynamic process driven by a combination of regulatory mutations, horizontal gene transfer, and the ongoing evolution of β-lactamase enzymes. The hyperproduction of chromosomal AmpC and the dissemination of plasmid-mediated AmpC enzymes, particularly CMY-2, are the cornerstones of this resistance. Furthermore, the evolution of these enzymes to hydrolyze newer generation cephalosporins, such as cefepime, underscores the remarkable adaptability of bacteria in the face of antibiotic pressure.
For researchers and drug development professionals, a thorough understanding of these evolutionary trajectories is paramount. Continued surveillance, the development of rapid and accurate diagnostic tools, and the design of novel therapeutic strategies, including β-lactamase inhibitors effective against AmpC enzymes, are essential to combat this growing threat. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing research and development efforts in this critical area of infectious disease.
References
- 1. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of nmcR, ampR, and ampD in the Regulation of the Class A Carbapenemase NmcA in Enterobacter ludwigii [frontiersin.org]
- 3. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Basis of AmpC Hyperproduction in Clinical Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ampC beta-lactamase hyperproduction in Escherichia coli: natural ampicillin resistance generated by horizontal chromosomal DNA transfer from Shigella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISEcp1-mediated transposition of chromosome-borne blaCMY-2 into an endogenous ColE1-like plasmid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IS Ecp1-mediated transposition of chromosome-borne blaCMY-2 into an endogenous ColE1-like plasmid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insertion Sequence ISEcp1B Is Involved in Expression and Mobilization of a blaCTX-M β-Lactamase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended-Spectrum Properties of CMY-30, a Val211Gly Mutant of CMY-2 Cephalosporinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduced susceptibility to cefepime among Escherichia coli clinical isolates producing novel variants of CMY-2 beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Evolution of CMY-2 to CMY-33 β-Lactamase in Escherichia coli Sequence Type 131: Characterization of an Acquired Extended-Spectrum AmpC Conferring Resistance to Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Gradual in vitro Evolution of Cefepime Resistance in an ST131 Escherichia coli Strain Expressing a Plasmid-Encoded CMY-2 β-Lactamase [frontiersin.org]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
Foundational Research on Cephamycin Stability and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning the stability and degradation of cephamycin antibiotics. Cephamycins are a potent class of β-lactam antibiotics, distinguished from cephalosporins by the presence of a 7-alpha methoxy group, which confers significant resistance to bacterial β-lactamase enzymes. Understanding their stability profile is critical for the development, formulation, storage, and effective clinical application of these important therapeutic agents. This document outlines the primary factors influencing their degradation, presents quantitative stability data, details common degradation pathways, and provides comprehensive experimental protocols for stability analysis.
Core Factors Influencing Cephamycin Stability
The structural integrity of cephamycins is primarily challenged by chemical and enzymatic hydrolysis of the core β-lactam ring. The rate and extent of this degradation are influenced by several key factors:
-
pH of the Medium: Cephamycin stability is highly dependent on pH. Degradation is significantly accelerated in both highly acidic and alkaline conditions. The region of maximum stability for most cephamycins is typically found in the mildly acidic to neutral pH range, approximately pH 5 to 7.[1] Under alkaline conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the β-lactam ring, leading to irreversible ring cleavage.[2] Similarly, acid-catalyzed hydrolysis also promotes the opening of the strained lactam ring.[3]
-
Temperature: As with most chemical reactions, the degradation of cephamycins is temperature-dependent. Increased temperatures accelerate the rate of hydrolysis across all pH levels.[3] Studies on cefotetan, for instance, show a dramatic increase in stability when stored at refrigerated (5°C) or frozen (-10°C) temperatures compared to room temperature (25°C).[4] This underscores the importance of maintaining a controlled cold chain for aqueous preparations of cephamycins.
-
Enzymatic Activity: The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[5] While the 7-α-methoxy group provides cephamycins with enhanced stability against many common β-lactamases, certain classes of these enzymes, particularly some plasmid-mediated and chromosomally mediated β-lactamases and metallo-β-lactamases, can still effectively hydrolyze them.[5][6][7]
Quantitative Stability Data
The degradation of cephamycins generally follows first-order kinetics.[8][1] The following tables summarize quantitative data from foundational studies on the stability of key cephamycins under various conditions.
Table 1: Stability of Cefoxitin Sodium
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| pH 7, 25°C (Aqueous) | Half-life (t½) | 5.3 - 27 days | [3] |
| pH 5-7, 25°C (Aqueous) | Potency Loss | ~10% after 48 hours | [1] |
| Room Temp (in 0.9% NaCl Infusion) | Remaining Drug | 87.72% after 24 hours | [9] |
| Human Plasma | Half-life (t½) | 49 minutes |[10] |
Table 2: Stability of Cefotetan Disodium
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| 25°C (Aqueous) | Expiry Time | ~2 days | [4] |
| 5°C (Aqueous) | Stability | ≥ 41 days | [4] |
| -10°C (Aqueous) | Stability | ≥ 60 days | [4] |
| 23°C (Room Temp) in solution | Remaining Drug | 38-42% after 31 days | [11] |
| 4°C (Refrigerated) in solution | Remaining Drug | 75-80% after 31 days | [11] |
| Human Plasma | Half-life (t½) | 176 minutes |[10] |
Table 3: Stability of Cefmetazole Sodium
| Condition | Parameter | Observation | Reference |
|---|---|---|---|
| pH 5-9 (Aqueous) | Stability | Relatively Stable | [8] |
| Heat, Moisture, Light | Stability | Unstable | [8] |
| Human Plasma | Half-life (t½) | 1.1 hours |[12] |
Table 4: Stability of Cephamycin C
| Condition | Parameter | Value (Degradation) | Reference |
|---|---|---|---|
| pH 2.2, 20°C, 100 hours | % Degraded | 46% | [13] |
| pH 6.0-7.6, 20°C, 100 hours | % Degraded | 15-20% | [13] |
| pH 8.7, 20°C, 100 hours | % Degraded | 71% |[13] |
Cephamycin Degradation Pathways
The principal degradation pathway for all cephamycins is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction results in the formation of a biologically inactive penicilloic acid-type derivative.[3] The reaction can be initiated by nucleophilic attack from a hydroxide ion (base-catalyzed) or facilitated by protonation of the carbonyl oxygen (acid-catalyzed). In the context of bacterial resistance, this hydrolysis is efficiently catalyzed by β-lactamase enzymes.
Experimental Protocols for Stability Assessment
A comprehensive assessment of cephamycin stability involves a combination of forced degradation studies and analysis using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating characteristics of the analytical method.[14][15]
-
Preparation of Stock Solution: Prepare a stock solution of the cephamycin standard (e.g., Cefoxitin Sodium) at a concentration of 1 mg/mL in purified water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature for 1 hour.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 4 hours, protected from light.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the cephamycin powder in a hot air oven maintained at 105°C for 24 hours.
-
Separately, heat 10 mL of the stock solution at 70°C for 24 hours.
-
Prepare a 100 µg/mL solution from the heat-stressed solid sample and dilute the liquid sample accordingly for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the 1 mg/mL stock solution to direct sunlight for 8 hours or in a photostability chamber (ICH Q1B conditions).
-
Prepare/dilute samples to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Control Sample: Prepare a 100 µg/mL solution of the unstressed cephamycin standard in the mobile phase for comparison.
This method is designed to separate the intact cephamycin from its potential degradation products. The following is a validated method for cefoxitin and is adaptable for other cephamycins.[9][16]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 87% aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0) and 13% acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the control (unstressed) sample to determine the retention time and peak shape of the intact drug.
-
Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic).
-
Analyze the resulting chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main cephamycin peak and from each other, demonstrating specificity.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that in the unstressed control sample.
-
References
- 1. Cefoxitin sodium: solution and solid-state chemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability of cefotetan disodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefoxitin, a Semisynthetic Cephamycin Antibiotic: Resistance to Beta-Lactamase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephamycin inactivation due to enzymatic hydrolysis by beta-lactamase from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of total and unbound cefoxitin and cefotetan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. Pharmacokinetics of intravenous cefmetazole with emphasis on comparison between predicted theoretical levels in tissue and actual skin window fluid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Cephamycin Susceptibility Testing in Anaerobic Bacteria: Application Notes for Researchers
Introduction
The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates accurate and standardized susceptibility testing to guide appropriate therapeutic strategies. Cephamycins, a class of β-lactam antibiotics, are often employed in the treatment of anaerobic infections. This document provides detailed application notes and standardized protocols for determining the susceptibility of anaerobic bacteria to cephamycins, primarily referencing the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). These protocols are intended for researchers, scientists, and drug development professionals.
Scope
This document outlines the reference method of agar dilution and the alternative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of cephamycins against clinically relevant anaerobic bacteria.[1][2][3]
Data Presentation: MIC Breakpoints and Quality Control Ranges
Accurate interpretation of susceptibility testing relies on established MIC breakpoints and consistent performance of quality control procedures. The following tables summarize the CLSI M100 standard for cephamycin MIC breakpoints for Bacteroides fragilis group and the acceptable quality control ranges for reference strains.
Table 1: CLSI MIC Interpretive Criteria for Cephamycins against Bacteroides fragilis group
| Antimicrobial Agent | MIC (µg/mL) Interpretive Breakpoints |
| Susceptible (S) | |
| Cefoxitin | ≤ 16 |
| Cefotetan | ≤ 16 |
Source: Based on CLSI M100 document information.
Table 2: Quality Control MIC Ranges for Reference Strains
| Antimicrobial Agent | ATCC® Strain | MIC (µg/mL) Range |
| Cefoxitin | Bacteroides fragilis ATCC® 25285™ | 4 - 16 |
| Bacteroides thetaiotaomicron ATCC® 29741™ | 16 - 64 | |
| Cefotetan | Bacteroides fragilis ATCC® 25285™ | 8 - 32 |
| Bacteroides thetaiotaomicron ATCC® 29741™ | 64 - 256 |
Source: Based on CLSI M100 document information.
Experimental Protocols
Reference Method: Agar Dilution
The agar dilution method is the gold-standard reference procedure for anaerobic susceptibility testing.[1][3]
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Cephamycin antimicrobial powders (e.g., cefoxitin, cefotetan).
-
Sterile distilled water or other appropriate solvent for antibiotic stock solutions.
-
Anaerobe-grade saline.
-
McFarland 0.5 turbidity standard.
-
From a 24- to 72-hour pure culture on a Brucella blood agar plate, select several colonies.
-
Suspend the colonies in anaerobe-grade saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a photometric device.
-
Prepare serial twofold dilutions of the cephamycin antimicrobial agents in sterile distilled water or another suitable solvent to create stock solutions.
-
Incorporate the antimicrobial dilutions into molten, cooled (45-50°C) supplemented Brucella agar to achieve the final desired concentrations.
-
Pour the agar into petri dishes and allow them to solidify.
-
Using a multipoint inoculator, apply approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, including a growth control plate without any antibiotic.
-
Allow the inoculum spots to dry completely before inverting the plates.
Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42 to 48 hours.
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies.
Alternative Method: Broth Microdilution
The broth microdilution method is a more user-friendly alternative, particularly for members of the Bacteroides fragilis group.[1][2]
-
Anaerobe-grade broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1).
-
Cephamycin antimicrobial agents.
-
Sterile 96-well microtiter plates.
-
Anaerobe-grade saline.
-
McFarland 0.5 turbidity standard.
Prepare the inoculum as described for the agar dilution method (Section 4.1.2). Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial twofold dilutions of the cephamycin antimicrobial agents in the anaerobe broth directly in the wells of the microtiter plates.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Seal the plates to maintain an anaerobic environment.
Incubate the microtiter plates in an anaerobic environment at 35-37°C for 42 to 48 hours.
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as observed by the absence of turbidity in the well.
Mechanisms of Resistance and Regulatory Pathways
Resistance to cephamycins in anaerobic bacteria, particularly in the Bacteroides genus, is primarily mediated by the production of β-lactamase enzymes that inactivate the antibiotic. The expression of these resistance genes is a regulated process.
Key Resistance Gene: cfxA
The cfxA gene encodes a class A β-lactamase that can hydrolyze cephamycins. The level of resistance is often correlated with the level of cfxA expression.
Regulation of cfxA Expression
The expression of the cfxA gene can be influenced by mobile genetic elements, such as insertion sequences (IS), located upstream of the gene. For example, the presence of IS614B upstream of cfxA has been shown to significantly increase its expression, leading to higher levels of cephamycin resistance.[1][2] This suggests a mechanism where the insertion of these mobile elements can either provide a stronger promoter or disrupt a negative regulatory element, leading to constitutive high-level expression of the β-lactamase.
Role of Two-Component Systems
Two-component regulatory systems (TCSs) are a common mechanism in bacteria for sensing and responding to environmental stimuli, including the presence of antibiotics. In Bacteroides fragilis, TCSs such as RprX/RprY have been identified. While their primary role may be in regulating other cellular processes, such as virulence factor expression, they can also influence antibiotic resistance.[4] For instance, a TCS can regulate the expression of outer membrane proteins, which in turn can affect the permeability of the cell to antibiotics. The RprX sensor kinase detects an external signal, autophosphorylates, and then transfers the phosphate group to the RprY response regulator. Phosphorylated RprY can then bind to DNA to either activate or repress the transcription of target genes, which may include those involved in resistance.
Visualizations
Caption: Experimental workflow for cephamycin susceptibility testing in anaerobic bacteria.
Caption: Regulation of cephamycin resistance in Bacteroides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genetic determinants for cfxA expression in Bacteroides strains isolated from human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and identification of a two-component signal-transducing regulatory system from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cephamycins in Cell Culture to Prevent Bacterial Contamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of cephamycins, such as cefoxitin and cefotetan, as an alternative to standard penicillin-streptomycin solutions for the prevention of bacterial contamination in mammalian cell cultures. This document outlines the mechanism of action, antibacterial spectrum, recommended protocols for determining optimal working concentrations, and cytotoxicity assessment.
Introduction to Cephamycins
Cephamycins are a class of β-lactam antibiotics, similar in structure and function to cephalosporins. They are produced by Streptomyces species.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis.[][3] A key feature of cephamycins is their high resistance to degradation by a wide range of β-lactamases, enzymes produced by many bacteria that can inactivate common β-lactam antibiotics like penicillins and some cephalosporins.[4][5] This resistance makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including many anaerobic species.[5][6]
The two most commonly cited cephamycins for potential use in research applications are Cefoxitin and Cefotetan.
Advantages of Using Cephamycins in Cell Culture
While penicillin-streptomycin is a widely used antibiotic combination in cell culture, cephamycins offer several potential advantages:
-
Broader Spectrum of Activity: Cephamycins are effective against a wider range of bacteria, including many Gram-negative and anaerobic bacteria that may not be covered by penicillin-streptomycin.[5][6]
-
β-Lactamase Stability: Their inherent resistance to β-lactamases makes them a valuable tool in situations where contamination with β-lactamase-producing bacteria is a concern.[4][5]
-
Alternative for Penicillin Allergies: In specialized applications involving co-culture with cells from penicillin-sensitive sources, cephamycins can be a suitable alternative.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for cefoxitin and cefotetan for their application in cell culture. It is crucial to note that the optimal, non-toxic working concentration should be determined for each specific cell line.
| Parameter | Cefoxitin | Cefotetan | Penicillin-Streptomycin (for comparison) |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis | Inhibition of bacterial cell wall synthesis | Inhibition of bacterial cell wall synthesis (Penicillin) & protein synthesis (Streptomycin) |
| Antibacterial Spectrum | Broad-spectrum: Gram-positive, Gram-negative, and anaerobic bacteria | Broad-spectrum: Gram-positive, Gram-negative, and anaerobic bacteria | Primarily Gram-positive and some Gram-negative bacteria |
| Cytotoxicity (IC50) | ~57 µM (in CHO cells)[7] | Data not available. Cytotoxicity must be determined experimentally. | Generally low at recommended working concentrations. |
| Recommended Stock Solution Concentration | 10-50 mg/mL in sterile water or DMSO | 10-40 mg/mL in sterile water or DMSO | Typically supplied as a 100x solution. |
| Recommended Working Concentration | Must be determined experimentally. A starting range of 10-100 µg/mL is suggested for initial testing. | Must be determined experimentally. A starting range of 10-100 µg/mL is suggested for initial testing. | 50-100 U/mL Penicillin & 50-100 µg/mL Streptomycin[8] |
| Stability in Solution | Aqueous solutions are stable for a short period. Store frozen at -20°C for up to 1 month or -80°C for 6 months.[7] Cefoxitin is stable for 24 hours at 37°C.[9] | Relatively unstable at room temperature. More stable when refrigerated or frozen.[10] Stability is pH-dependent, with optimal stability between pH 4.5 and 6.5.[11] | Stable in culture medium for several days at 37°C. |
Experimental Protocols
Protocol for Preparation of Cephamycin Stock Solutions
Materials:
-
Cefoxitin sodium salt or Cefotetan disodium salt powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile cryovials
Procedure for Cefoxitin (Example for 10 mg/mL stock in water):
-
Weigh out 100 mg of cefoxitin sodium salt powder in a sterile weighing boat inside a laminar flow hood.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear to light yellow.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Aliquot the sterile stock solution into smaller volumes (e.g., 100 µL or 500 µL) in sterile cryovials.
-
Label the vials clearly with the name of the antibiotic, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.
Note on Solubility: Cefoxitin is soluble in water up to 50 mg/mL and in DMSO up to 100 mg/mL.[7] Cefotetan is also soluble in water and DMSO.[12] When using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol for Determining the Optimal Non-Toxic Working Concentration of a Cephamycin
This protocol utilizes a cytotoxicity assay (MTT assay) to determine the highest concentration of the cephamycin that does not significantly affect cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
Cephamycin stock solution (e.g., 10 mg/mL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Cephamycin:
-
Prepare serial dilutions of the cephamycin stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µg/mL).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the cephamycin. Include a "no antibiotic" control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells (100% viability).
-
Plot the cell viability (%) against the cephamycin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.
-
Interpretation: The optimal working concentration for preventing contamination should be well below the concentration that shows significant cytotoxicity. A concentration that results in >90% cell viability is generally considered safe for routine use.
Visualizations
Conclusion and Recommendations
Cephamycins like cefoxitin and cefotetan represent a robust alternative to traditional antibiotics for preventing bacterial contamination in cell culture, particularly in cases of β-lactamase-producing bacterial strains. Due to the lack of established universal working concentrations and the cell-line-specific nature of cytotoxicity, it is imperative for researchers to experimentally determine the optimal, non-toxic concentration for their specific cell lines using the protocols provided. By following these guidelines, researchers can effectively utilize cephamycins to safeguard their valuable cell cultures without compromising experimental integrity. Always practice strict aseptic techniques, as antibiotics should be used as a last line of defense, not a substitute for good cell culture practice.[13]
References
- 1. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Why Use Antibiotics in Cell Culture? [sigmaaldrich.com]
- 10. Chemical stability of cefotetan disodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
Application Notes and Protocols: Cephamycin C as a Precursor for Semisynthetic Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C is a naturally occurring β-lactam antibiotic produced by Streptomyces species.[1][2] It belongs to the cephamycin family, which is structurally similar to cephalosporins.[1][3] A key feature of cephamycins is the presence of a 7α-methoxy group, which confers significant resistance to hydrolysis by many β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][3][4] This inherent stability makes cephamycin C an attractive precursor for the development of potent, broad-spectrum semisynthetic antibiotics.
Semisynthetic antibiotics are derived from natural products through chemical modification.[5] This approach allows for the enhancement of desirable properties such as increased spectrum of activity, improved pharmacokinetic profiles, and greater stability against bacterial resistance mechanisms. Notable examples of semisynthetic antibiotics derived from cephamycin C include cefoxitin, cefotetan, and cefmetazole.[1][3] These agents have demonstrated clinical efficacy, particularly against anaerobic and certain Gram-negative bacteria.[2][3]
These application notes provide an overview of the chemical properties of cephamycin C, protocols for its modification, and methods for evaluating the efficacy of the resulting semisynthetic antibiotics.
Chemical and Physical Properties of Cephamycin C
Cephamycin C is distinguished from cephalosporin C by the presence of a methoxy group at the C-7 position and a carbamoyloxymethyl group at the C-3 position.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₉S | [6][7] |
| Molecular Weight | 446.43 g/mol | [6][8] |
| CAS Number | 34279-51-1 | [6][7] |
| IUPAC Name | (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6][7] |
Semisynthetic Modification of Cephamycin C
The primary sites for chemical modification of the cephamycin C scaffold are the C-7 acylamino side chain and the C-3' substituent. Modification at the C-7 position can alter the antibiotic's spectrum of activity and affinity for penicillin-binding proteins (PBPs), while modifications at the C-3' position can influence its pharmacokinetic properties and metabolic stability.
Protocol 1: General Procedure for the Acylation of the 7-Amino Group
This protocol describes a general method for the replacement of the native D-α-aminoadipyl side chain at the C-7 position with a desired acyl group. This process typically involves the initial cleavage of the existing side chain to yield 7-amino-7-methoxy-cephalosporanic acid (7-MAC), followed by acylation.
Materials:
-
Cephamycin C
-
Immobilized penicillin G acylase (or a suitable chemical cleavage agent)
-
Acyl chloride or activated carboxylic acid of the desired side chain (e.g., 2-thienylacetyl chloride for cefoxitin synthesis)
-
Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
-
Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Cleavage of the C-7 Side Chain (Enzymatic Method):
-
Suspend Cephamycin C in a suitable aqueous buffer at a controlled pH.
-
Add immobilized penicillin G acylase.
-
Stir the mixture at a controlled temperature (e.g., 25-37°C) and monitor the reaction progress by HPLC until the formation of 7-MAC is complete.
-
Filter to remove the immobilized enzyme.
-
Lyophilize the aqueous solution to obtain crude 7-MAC.
-
-
Acylation of 7-MAC:
-
Suspend the crude 7-MAC in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base to neutralize the amino acid and facilitate the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or activated carboxylic acid dissolved in the same solvent.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, proceed with aqueous work-up.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a mild acid, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
Caption: Workflow for the semisynthetic modification of cephamycin C.
Evaluation of Semisynthetic Antibiotics
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a standard technique for determining MIC values.[8][10]
Materials:
-
Semisynthetic antibiotic stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control with no antibiotic.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume in each well to 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: β-Lactamase Stability Assay
This assay determines the susceptibility of the semisynthetic antibiotic to hydrolysis by β-lactamases. A common method utilizes a chromogenic cephalosporin, such as nitrocefin, as a reporter substrate.
Materials:
-
Semisynthetic antibiotic
-
β-lactamase enzyme solution
-
Nitrocefin solution
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme-Antibiotic Incubation:
-
In a microcuvette or a well of a microplate, mix the β-lactamase solution with the semisynthetic antibiotic at various concentrations.
-
Include a control with the enzyme and buffer only.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Addition of Chromogenic Substrate:
-
Add the nitrocefin solution to the mixture.
-
-
Measurement of Hydrolysis:
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin).
-
A stable antibiotic will not be hydrolyzed by the β-lactamase and will therefore not compete with nitrocefin, resulting in a rapid color change.
-
A labile antibiotic will be hydrolyzed, and the rate of color change will be slower, as it competes with nitrocefin for the enzyme's active site.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis for each concentration of the test antibiotic and compare it to the control. The relative stability can be expressed as a percentage of the control rate.
-
Caption: Workflow for β-lactamase stability assay.
Quantitative Data Summary
The following tables summarize the in vitro activity of cephamycin C and some of its semisynthetic derivatives against selected bacterial species. MIC values are expressed in µg/mL.
Table 1: In Vitro Activity of Cephamycin C
| Bacterial Species | MIC (µg/mL) | Reference |
| Escherichia coli | Varies | [11][12] |
| Proteus mirabilis | Varies | [11][12] |
| Klebsiella pneumoniae | Varies | [13] |
| Staphylococcus aureus | Less active than cephalothin | [11] |
Table 2: Comparative In Vitro Activity of Semisynthetic Cephamycins
| Antibiotic | Escherichia coli (MIC₉₀, µg/mL) | Klebsiella pneumoniae (MIC₉₀, µg/mL) | Staphylococcus aureus (MIC₉₀, µg/mL) | Bacteroides fragilis (MIC₉₀, µg/mL) | Reference |
| Cefoxitin | ≤ 16 | ≤ 16 | 8 | 32 | [13][14] |
| Cefotetan | 0.5 | 0.25 | 8 | >128 | [14][15] |
| Cefmetazole | Varies | Varies | Varies | Varies | [3] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion
Cephamycin C remains a valuable starting scaffold for the development of new semisynthetic β-lactam antibiotics. Its inherent resistance to many β-lactamases provides a significant advantage in overcoming bacterial resistance. The protocols outlined in these application notes provide a framework for the chemical modification of cephamycin C and the subsequent evaluation of the antibacterial efficacy of the resulting derivatives. Further research and development in this area may lead to the discovery of novel antibiotics with improved therapeutic profiles.
References
- 1. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 2. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3905967A - Method for O-acylating 7-acylamino-cephalosporadesic acids - Google Patents [patents.google.com]
- 5. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 6. EP1381690A2 - Enzymatic process for preparing cephalosporin derivatives - Google Patents [patents.google.com]
- 7. Cephamycin C | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. emerypharma.com [emerypharma.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of cephamycin C in fermentation broths by means of thin-layer spectrodensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of cefotetan, a new cephamycin derivative, compared with that of other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cephamycin C
These application notes provide detailed methodologies for the quantitative analysis of cephamycin C in various samples, particularly fermentation broths. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Cephamycin C is a β-lactam antibiotic that serves as a crucial raw material in the synthesis of several commercially important antibiotics, including cefoxitin and cefmetazole. Accurate and efficient quantification of cephamycin C is essential during production and purification processes to ensure product quality and optimize yield.[1] High-Performance Liquid Chromatography (HPLC) offers a rapid, precise, and reliable alternative to traditional, more laborious bioassay methods for this purpose.
This document outlines various reversed-phase HPLC (RP-HPLC) methods for the determination of cephamycin C, providing detailed experimental protocols and a summary of key chromatographic parameters.
Chromatographic Methods and Quantitative Data
Several HPLC methodologies have been developed for the analysis of cephamycin C, primarily differing in their choice of stationary phase (column) and mobile phase flow rate. The following table summarizes the key quantitative parameters for four distinct reversed-phase HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Symmetry C18 | Symmetry C8 | XTerra RP18 | XTerra RP8 |
| Mobile Phase | 0.01M Acetic Acid | 0.01M Acetic Acid | 0.01M Acetic Acid | 0.01M Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm | 254 nm |
| Column Temperature | 28 °C | 28 °C | 28 °C | 28 °C |
| Retention Time (Cephamycin C) | ~9.7 min | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Linearity (Correlation Coefficient) | R² = 0.98 | Not available | Not available | Not available |
| Limit of Detection (LOD) | Not available | Not available | Not available | Not available |
| Limit of Quantification (LOQ) | Not available | Not available | Not available | Not available |
Experimental Protocols
The following are detailed protocols for the sample preparation and HPLC analysis of cephamycin C.
Protocol 1: General Reversed-Phase HPLC Analysis
This protocol is based on the common parameters identified for the analysis of cephamycin C.
1. Materials and Reagents
-
HPLC grade water
-
HPLC grade acetic acid
-
Cephamycin C standard (if available) or a well-characterized internal standard
-
Sample containing cephamycin C (e.g., fermentation broth)
-
0.22 µm or 0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Reversed-phase HPLC column (e.g., Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
3. Mobile Phase Preparation
-
Prepare a 0.01M acetic acid solution by diluting the appropriate amount of glacial acetic acid in HPLC grade water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
4. Sample Preparation (Fermentation Broth)
-
Harvest the fermentation broth and clarify by centrifugation or filtration to remove cells and large debris.
-
For further purification, a filtration process using microfiltration and ultrafiltration membranes can be employed.
-
Pass the clarified broth through a 0.22 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions
-
Column: Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: 0.01M Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 28 °C
-
Detection: 254 nm
-
Run Time: Sufficient to allow for the elution of all components of interest.
6. Analysis and Quantification
-
Inject the prepared sample into the HPLC system.
-
Identify the cephamycin C peak based on its retention time, which can be confirmed by spiking the sample with a known standard or by using mass spectrometry.
-
Quantify the amount of cephamycin C by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of cephamycin C from a fermentation broth sample.
Caption: General workflow for cephamycin C analysis by HPLC.
Signaling Pathways and Logical Relationships
For the analysis of cephamycin C, there are no direct signaling pathways involved. However, the logical relationship in method development revolves around optimizing the separation of cephamycin C from other components in the sample matrix. The choice of stationary phase (C18 or C8) and mobile phase composition are key factors influencing the retention and resolution of the analyte.
Caption: Logical relationships in HPLC method development for cephamycin C.
References
Application Notes and Protocols for Inducing and Studying Beta-Lactamase Resistance to Cephamycins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction and characterization of beta-lactamase-mediated resistance to cephamycin antibiotics. The methodologies described are essential for understanding resistance mechanisms, evaluating the efficacy of new antimicrobial agents, and developing novel beta-lactamase inhibitors.
Introduction
Cephamycins, such as cefoxitin and cefotetan, are a class of β-lactam antibiotics that exhibit stability against many common β-lactamases. However, the emergence and evolution of specific β-lactamases, particularly AmpC-type enzymes, can confer resistance to these important drugs. Studying the mechanisms of resistance is crucial for the development of effective therapeutic strategies. This document outlines two primary laboratory techniques for inducing cephamycin resistance—Directed Evolution and Serial Passage—and provides detailed protocols for the subsequent analysis of resistant variants, including determination of Minimum Inhibitory Concentrations (MIC) and enzyme kinetic parameters.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephamycins against E. coli Expressing Wild-Type and Evolved β-Lactamases
| Bacterial Strain | β-Lactamase | Cefoxitin MIC (µg/mL) | Cefotetan MIC (µg/mL) | Reference |
| E. coli CFT073-RR | None | 4 | - | [1] |
| E. coli CFT073-RR Tc (pblaCTX-M-15) | CTX-M-15 | 4 | - | [1] |
| E. coli DH10B | None | ≤ 0.25 | - | [2] |
| E. coli DH10B (pCMY-2) | CMY-2 (Wild-Type) | 16 | - | [2] |
| E. coli DH10B (pCMY-32) | CMY-32 (Evolved) | 8 | - | [2] |
Table 2: Kinetic Parameters of AmpC β-Lactamases against Cephamycin Substrates
| β-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| P99 | Cefoxitin | 2.5 | 0.01 | 4.0 x 103 | [3] |
| P99 | Cefotetan | - | - | - | |
| E. cloacae 908S | Cefoxitin | 1.8 | 0.017 | 9.4 x 103 | [3] |
| E. cloacae 908S | Cefotetan | - | - | - | |
| C. freundii GN346 | Cefoxitin | 1.0 | 1.7 | 1.7 x 106 | [3] |
| C. freundii GN346 | Cefotetan | - | - | - | |
| S. marcescens S-4 | Cefoxitin | 0.5 | 0.01 | 2.0 x 104 | [3] |
| S. marcescens S-4 | Cefotetan | - | - | - | |
| Y. enterocolitica Y56 | Cefoxitin | 0.6 | 0.01 | 1.7 x 104 | [3] |
| Y. enterocolitica Y56 | Cefotetan | - | - | - | |
| E. coli K12 R-TEM | Cefoxitin | - | - | - | [4] |
| E. coli K12 R-TEM | Cefotetan | - | - | - | [4] |
Experimental Protocols
Protocol 1: Induction of Cephamycin Resistance using Directed Evolution
This protocol describes a method for evolving a β-lactamase gene to confer increased resistance to cephamycins using error-prone PCR and selection.
1. Materials:
-
Plasmid DNA containing the wild-type β-lactamase gene (e.g., ampC)
-
E. coli host strain (e.g., DH5α for cloning, a suitable strain for susceptibility testing)
-
Error-prone PCR kit or reagents (including Taq polymerase, MnCl2, and biased dNTP concentrations)
-
Primers flanking the β-lactamase gene
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells for transformation
-
Luria-Bertani (LB) agar plates with varying concentrations of a cephamycin (e.g., cefoxitin)
-
DNA purification kits (plasmid miniprep and PCR purification)
2. Procedure:
a. Error-Prone PCR (Mutagenesis):
-
Set up the error-prone PCR reaction using the plasmid containing the wild-type β-lactamase gene as a template. The reaction conditions should be optimized to introduce 1-2 mutations per gene on average. This can be achieved by adjusting the concentration of MnCl2 and using unequal concentrations of the four dNTPs.[5]
-
Use primers that anneal to the regions flanking the β-lactamase gene.
-
Perform PCR amplification for 25-30 cycles.
-
Purify the PCR product using a PCR purification kit.
b. Library Construction:
-
Digest both the purified PCR product and the expression vector with appropriate restriction enzymes.[6]
-
Ligate the digested PCR products into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells.[6]
-
Plate the transformed cells on LB agar plates containing a low concentration of the selective antibiotic (e.g., ampicillin if the vector backbone confers ampicillin resistance) to select for transformants. This constitutes the mutant library.
c. Selection of Resistant Mutants:
-
Harvest the colonies from the initial transformation plates to create a pooled library.
-
Plate serial dilutions of the pooled library onto LB agar plates containing increasing concentrations of the cephamycin (e.g., cefoxitin). The concentrations should range from the MIC of the wild-type enzyme up to several-fold higher.
-
Incubate the plates at 37°C for 16-24 hours.
-
Isolate colonies that grow on the plates with the highest cephamycin concentrations.
-
To confirm the resistance phenotype, re-streak the selected colonies on fresh plates with the same and higher concentrations of the cephamycin.
d. Characterization of Resistant Mutants:
-
Isolate the plasmid DNA from the confirmed resistant colonies.
-
Sequence the β-lactamase gene to identify the mutations that confer resistance.
-
Perform MIC determination (Protocol 3) to quantify the level of resistance.
-
For further characterization, purify the mutant β-lactamase enzyme (Protocol 4) and determine its kinetic parameters (Protocol 5).
Protocol 2: Induction of Cephamycin Resistance using Serial Passage
This protocol describes a method for inducing resistance by repeatedly exposing a bacterial culture to sub-lethal concentrations of a cephamycin.
1. Materials:
-
Bacterial strain expressing a β-lactamase (e.g., E. coli with a plasmid-encoded AmpC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cephamycin antibiotic (e.g., cefoxitin)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
2. Procedure:
-
Determine the baseline MIC of the cephamycin for the starting bacterial strain using the broth microdilution method (see Protocol 3).
-
Inoculate a fresh tube of CAMHB with the bacterial strain and incubate overnight at 37°C.
-
On Day 1, prepare a 96-well plate with serial twofold dilutions of the cephamycin in CAMHB, with concentrations ranging below and above the initial MIC.
-
Inoculate the wells with the overnight culture to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
On Day 2, identify the well with the highest concentration of the cephamycin that shows bacterial growth (this is the sub-MIC culture).[7]
-
Use this sub-MIC culture to inoculate a new 96-well plate containing fresh serial dilutions of the cephamycin.
-
Repeat this process of daily passage for a predetermined number of days (e.g., 15-30 days) or until a significant increase in the MIC is observed.[7][8]
-
At the end of the serial passage experiment, isolate a single colony from the culture with the highest MIC.
-
Characterize the resistant isolate by determining its final MIC (Protocol 3) and sequencing the β-lactamase gene and its promoter region to identify mutations.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Bacterial isolates (wild-type and resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cephamycin antibiotic stock solution
-
Sterile 96-well U-bottom microtiter plates
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Prepare a stock solution of the cephamycin antibiotic and sterilize by filtration.
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Within 15 minutes, dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well (a 1:100 dilution of a 1:10 dilution of the 0.5 McFarland suspension).
-
Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This will also dilute the antibiotic concentration by half to the final desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 4: Purification of β-Lactamase Enzyme
This protocol describes a general method for purifying β-lactamase enzymes for kinetic analysis.
1. Materials:
-
Bacterial culture overexpressing the β-lactamase
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Lysozyme, DNase I
-
Sonication equipment
-
Centrifuge
-
Chromatography system (e.g., FPLC or AKTA)
-
Affinity chromatography column (e.g., Phenylboronic acid-agarose for many β-lactamases) or Ion-exchange and Gel filtration columns.[9][10][11]
-
Dialysis tubing
-
Protein concentration assay reagents (e.g., Bradford or BCA)
-
SDS-PAGE reagents
2. Procedure:
-
Grow a large culture (e.g., 1 L) of the bacterial strain overexpressing the β-lactamase to the mid-log phase and induce expression if necessary (e.g., with IPTG).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
Load the supernatant onto an appropriate chromatography column. For many β-lactamases, affinity chromatography using a phenylboronic acid-agarose column is effective.[4][9] Alternatively, a multi-step purification involving ion-exchange and gel filtration chromatography can be used.[10][11]
-
Wash the column extensively with wash buffer.
-
Elute the bound β-lactamase using an appropriate elution buffer (e.g., a buffer containing a competitive inhibitor or a change in pH or salt concentration).
-
Collect fractions and analyze them for β-lactamase activity (e.g., using nitrocefin) and by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine the protein concentration of the purified enzyme.
Protocol 5: Determination of Enzyme Kinetic Parameters (kcat and Km)
This protocol describes a spectrophotometric method for determining the kinetic parameters of a purified β-lactamase.
1. Materials:
-
Purified β-lactamase enzyme of known concentration
-
Cephamycin substrate (e.g., cefoxitin)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2. Procedure:
-
Prepare a stock solution of the cephamycin substrate in the reaction buffer.
-
Determine the wavelength of maximum absorbance change upon hydrolysis of the cephamycin. This can be found in the literature or determined experimentally by scanning the UV spectrum before and after complete hydrolysis.
-
Prepare a series of substrate concentrations in the reaction buffer, typically ranging from 0.1 x Km to 10 x Km. If the Km is unknown, a wide range of concentrations should be tested initially.
-
Equilibrate the spectrophotometer and the substrate solutions to the desired temperature (e.g., 30°C).
-
To a cuvette containing a specific concentration of the substrate, add a small, known amount of the purified enzyme to initiate the reaction.
-
Immediately measure the change in absorbance over time at the predetermined wavelength. The initial rate of the reaction (V0) is the linear portion of the curve.
-
Repeat the measurement for each substrate concentration.
-
Convert the rate of change in absorbance to the rate of substrate hydrolysis (in M/s) using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient for the hydrolysis of the specific cephamycin.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate the turnover number (kcat) from the Vmax using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration used in the assay.
-
The catalytic efficiency of the enzyme is given by the ratio kcat/Km.
Mandatory Visualizations
Diagram 1: Workflow for Directed Evolution of Cephamycin Resistance
Caption: Workflow for inducing cephamycin resistance via directed evolution.
Diagram 2: Workflow for Serial Passage Experiment
Caption: Workflow for inducing cephamycin resistance through serial passage.
Diagram 3: Signaling Pathway of AmpC Regulation (Simplified)
References
- 1. Cefoxitin as an alternative to carbapenems in a murine model of urinary tract infection due to Escherichia coli harboring CTX-M-15-type extended-spectrum β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activity of cefotetan on Escherichia coli K12 possessing plasmid-mediated beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and biochemical strategies for the randomization of protein encoding DNA sequences: library construction methods for directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection and Characterization of β-Lactam–β-Lactamase Inactivator-Resistant Mutants following PCR Mutagenesis of the TEM-1 β-Lactamase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cephamycins in the Treatment of Polymicrobial Infections
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polymicrobial infections, characterized by the presence of multiple pathogenic microorganisms, present a significant therapeutic challenge due to complex microbial interactions and diverse antimicrobial susceptibility profiles. Cephamycins, a subclass of β-lactam antibiotics, are distinguished by their potent activity against a broad spectrum of both aerobic and anaerobic bacteria, making them a valuable option for the empirical and directed treatment of such infections. These application notes provide a comprehensive overview of the use of cephamycins in managing polymicrobial infections, including their mechanism of action, antimicrobial spectrum, and detailed protocols for in vitro evaluation.
Cephamycins, such as cefoxitin and cefotetan, are often classified as second-generation cephalosporins.[1] They are derived from Streptomyces species and possess a unique 7-α-methoxy group, which confers remarkable stability against β-lactamases produced by many Gram-negative bacteria.[2] This structural feature allows cephamycins to maintain their efficacy against organisms that are resistant to other β-lactam antibiotics. Their spectrum of activity notably includes anaerobic bacteria, such as Bacteroides fragilis, which are frequently implicated in intra-abdominal, pelvic, and diabetic foot infections.[3][4]
Mechanism of Action
Like other β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The primary target of these antibiotics is the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, cephamycins disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. The resistance of cephamycins to hydrolysis by many common β-lactamases allows them to effectively target a wider range of bacteria, including those that have acquired resistance to other cephalosporins and penicillins.[2]
Data Presentation: In Vitro Activity of Cephamycins
The following tables summarize the in vitro activity of cefoxitin and cefotetan against a panel of clinically relevant aerobic and anaerobic bacteria commonly found in polymicrobial infections. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: In Vitro Activity of Cefoxitin against Aerobic and Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aerobic Bacteria | |||
| Escherichia coli (ESBL-producing) | 29 | 8 | >32 |
| Klebsiella pneumoniae (ESBL-producing) | 29 | 8 | >32 |
| Anaerobic Bacteria | |||
| Bacteroides fragilis | 19 | 16 | 64 |
| Bacteroides fragilis group (excluding B. fragilis) | 21 | 32 | 128 |
| Bacteroides thetaiotaomicron | 49 | >128 | >128 |
| Prevotella spp. | - | ≤0.25 | 4 |
| Fusobacterium spp. | - | ≤0.25 | 2 |
| Clostridium perfringens | - | 1 | 8 |
Data compiled from multiple sources.[4][6][7]
Table 2: In Vitro Activity of Cefotetan against Aerobic and Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aerobic Bacteria | |||
| Enterobacteriaceae | 15,769 | ≤0.25 | 4 |
| Staphylococcus aureus (MSSA) | - | 7.6 | - |
| Anaerobic Bacteria | |||
| Bacteroides fragilis | 1,291 | 5.4 | 23 |
| Bacteroides fragilis group (excluding B. fragilis) | - | 16 | 64 |
| Prevotella spp. | - | ≤0.25 | 2 |
| Fusobacterium spp. | - | ≤0.25 | 1 |
| Clostridium perfringens | - | 2 | 8 |
Data compiled from multiple sources.[8]
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of cephamycins against both aerobic and anaerobic bacteria.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Brucella broth supplemented with hemin and vitamin K for anaerobic bacteria
-
Cephamycin stock solution (e.g., cefoxitin, cefotetan)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Anaerobic gas-generating system (for anaerobic bacteria)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of the cephamycin in the appropriate broth medium in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
For anaerobic bacteria, place the microtiter plates in an anaerobic jar with a gas-generating system immediately after inoculation.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours for aerobic bacteria and 48 hours for anaerobic bacteria.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol for Checkerboard Synergy Assay
This protocol is used to assess the in vitro interaction (synergy, additivity, or antagonism) between a cephamycin and another antimicrobial agent against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Appropriate broth medium (as in MIC protocol)
-
Stock solutions of the two antibiotics to be tested
-
Standardized bacterial inoculum
-
Incubator
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of Antibiotic A (e.g., a cephamycin) along the x-axis and serial two-fold dilutions of Antibiotic B along the y-axis.
-
The final plate will contain a gradient of concentrations of both antibiotics, individually and in combination.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include rows and columns with each antibiotic alone to determine their individual MICs under the same conditions.
-
Incubate the plate under appropriate conditions (aerobic or anaerobic) for 18-48 hours.
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol for Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Culture tubes with appropriate broth medium
-
Cephamycin stock solution
-
Standardized bacterial inoculum
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Shaking incubator
Procedure:
-
Prepare culture tubes with broth containing the cephamycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.
-
Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-48 hours.
-
Count the number of colonies (CFU/mL) for each time point and antibiotic concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Logical Relationships in Treating Polymicrobial Infections with Cephamycins
The decision-making process for utilizing cephamycins in the context of polymicrobial infections involves several key considerations, as illustrated in the diagram below.
Conclusion
Cephamycins are a critical component of the antimicrobial armamentarium for treating polymicrobial infections. Their stability in the presence of β-lactamases and their broad spectrum of activity, particularly against anaerobic pathogens, make them a reliable choice for infections where a mixed flora is suspected or confirmed. The provided protocols offer standardized methods for the in vitro evaluation of cephamycin activity, which is essential for guiding appropriate clinical use and for the development of new therapeutic strategies. Further research into the synergistic potential of cephamycins with other antimicrobial agents may reveal novel combination therapies to combat the growing challenge of antimicrobial resistance in polymicrobial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefoxitin inactivation by Bacteroides fragilis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. droracle.ai [droracle.ai]
- 4. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. scielo.br [scielo.br]
- 7. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cephamycins in Selective Media for the Isolation of Clostridium difficile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins, a class of β-lactam antibiotics, play a crucial role as selective agents in microbiology for the isolation of specific bacteria. Their mechanism of action, which involves the inhibition of cell wall synthesis, makes them effective against a broad range of Gram-positive and Gram-negative bacteria. A prime example of a cephamycin-based selective medium is Cycloserine-Cefoxitin-Fructose Agar (CCFA), which is widely used for the isolation and presumptive identification of Clostridium difficile, a significant cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of CCFA.
Principle of Cephamycin-Based Selection in CCFA Medium
CCFA is an enriched, selective, and differential medium.[1] Its selectivity is conferred by the inclusion of the cephamycin antibiotic, cefoxitin, and another antimicrobial agent, cycloserine. Cefoxitin inhibits the growth of a wide range of Gram-positive and Gram-negative bacteria, while cycloserine primarily inhibits Gram-negative bacteria.[1][3] Clostridium difficile is intrinsically resistant to these concentrations of cefoxitin and cycloserine, allowing it to grow while most other fecal flora are suppressed.[2]
The medium is also differential due to the presence of fructose and a pH indicator, neutral red.[1][4] C. difficile ferments fructose, producing acidic byproducts that lower the pH of the medium. This pH shift causes the neutral red indicator to change color from pinkish-orange to yellow, resulting in characteristic yellow colonies for C. difficile.[1]
Quantitative Data Summary
The performance of CCFA and its modifications has been evaluated in various studies. The following tables summarize key quantitative data regarding media composition and performance.
Table 1: Composition of Cycloserine-Cefoxitin-Fructose Agar (CCFA)
| Component | Concentration (g/L) | Purpose |
| Proteose Peptone | 40.0 | Source of nutrients |
| Fructose | 6.0 | Fermentable carbohydrate |
| Sodium Phosphate, Dibasic | 5.0 | Buffering agent |
| Sodium Chloride | 2.0 | Osmotic balance |
| Potassium Phosphate, Monobasic | 1.0 | Buffering agent |
| Magnesium Sulfate | 0.1 | Source of divalent cations |
| Agar | 15.0-20.0 | Solidifying agent |
| Neutral Red | 0.03 | pH indicator |
| Cefoxitin | 0.016 | Selective agent (Cephamycin) |
| Cycloserine | 0.25 - 0.5 | Selective agent |
Data compiled from multiple sources.[1][5][6]
Table 2: Performance of CCFA and a Modified Version (CCFA-HT) for C. difficile Recovery from Fecal Samples
| Medium | Recovery at 24h (%) | Recovery at 48-72h (%) |
| CCFA | 90 | 96 |
| CCFA-HT* | 99 | 100 |
*CCFA-HT is a modified version of CCFA containing horse blood and taurocholate for enhanced growth and spore germination.[4][7]
Experimental Protocols
Protocol 1: Preparation of Cycloserine-Cefoxitin-Fructose Agar (CCFA)
Materials:
-
Proteose peptone
-
Fructose
-
Sodium phosphate, dibasic
-
Potassium phosphate, monobasic
-
Sodium chloride
-
Magnesium sulfate
-
Agar
-
Neutral red
-
Cefoxitin sodium salt
-
D-Cycloserine
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
-
Water bath
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Basal Medium:
-
Suspend the proteose peptone, fructose, sodium phosphate, potassium phosphate, sodium chloride, magnesium sulfate, and agar in 990 mL of distilled water.[6]
-
Add the neutral red solution.
-
Heat with constant agitation and boil for one minute to completely dissolve the powder.
-
-
Sterilization:
-
Autoclave the basal medium at 121°C for 15 minutes.[8]
-
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of cefoxitin (e.g., 1.6 mg/mL in sterile water).
-
Prepare a stock solution of cycloserine (e.g., 25 or 50 mg/mL in sterile water).
-
Filter-sterilize both antibiotic stock solutions through a 0.22 µm filter.
-
-
Supplementation of the Medium:
-
Cool the autoclaved basal medium to 45-50°C in a water bath.[2]
-
Aseptically add the filter-sterilized cefoxitin and cycloserine solutions to the molten agar to achieve the final concentrations as specified in Table 1.
-
Mix gently to ensure even distribution of the antibiotics.
-
-
Pouring the Plates:
-
Aseptically dispense approximately 20-25 mL of the supplemented CCFA into sterile Petri dishes.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates in an inverted position at 2-8°C until use.
-
Protocol 2: Isolation and Presumptive Identification of Clostridium difficile from Stool Samples
Materials:
-
Fresh stool sample
-
CCFA plates
-
Anaerobic incubation system (e.g., anaerobic jar or chamber)
-
Sterile inoculation loops or swabs
-
Microscope and Gram staining reagents
Procedure:
-
Sample Inoculation:
-
Using a sterile inoculation loop or swab, directly streak the stool sample onto the surface of a CCFA plate to obtain isolated colonies.
-
For samples that may contain a low number of C. difficile spores, an alcohol shock or heat shock pretreatment of the sample can be performed before plating to kill vegetative cells and select for spores.[9]
-
-
Incubation:
-
Colony Examination:
-
Presumptive Identification:
-
Perform a Gram stain on a suspected colony. C. difficile will appear as Gram-positive, rod-shaped bacteria.
-
The characteristic colony morphology on CCFA, along with a positive Gram stain, provides a strong presumptive identification of C. difficile.
-
-
Confirmation:
-
Further confirmatory tests, such as toxin detection assays or molecular methods, should be performed on the isolated colonies to confirm the identification and determine toxigenicity.
-
Visualizations
Caption: Workflow for the preparation of CCFA and the isolation of C. difficile.
Caption: Mechanism of action of Cefoxitin on susceptible bacteria.
References
- 1. tmmedia.in [tmmedia.in]
- 2. usbio.net [usbio.net]
- 3. Anaerobe Systems CCFA - Cycloserine Cefoxitin Fructose Agar, 1 Plate/Pkg, | Fisher Scientific [fishersci.com]
- 4. Evaluation of Cycloserine-Cefoxitin Fructose Agar (CCFA), CCFA with Horse Blood and Taurocholate, and Cycloserine-Cefoxitin Mannitol Broth with Taurocholate and Lysozyme for Recovery of Clostridium difficile Isolates from Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloserine-Cefoxitin Fructose Agar (CCFA) Recipe | AAT Bioquest [aatbio.com]
- 6. Clostridium difficile Agar (Cycloserine Cefoxitin Fructose Agar) (CCFA)-山东拓普生物工程有限公司 [topbiol.com]
- 7. Evaluation of cycloserine-cefoxitin fructose agar (CCFA), CCFA with horse blood and taurocholate, and cycloserine-cefoxitin mannitol broth with taurocholate and lysozyme for recovery of Clostridium difficile isolates from fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clostridium Difficile Agar, CCFA | ibresco [ibresco.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective and differential medium for isolation of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cephamycin Stability Testing in Different Laboratory Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of cephamycins under various laboratory storage conditions. Understanding the stability profile of these β-lactam antibiotics is crucial for ensuring their efficacy and safety in research and pharmaceutical development.
Introduction to Cephamycin Stability
Cephamycins are a class of β-lactam antibiotics similar to cephalosporins, but with a methoxy group at the 7-alpha position, which confers high resistance to β-lactamase enzymes.[1] Common examples include cefoxitin, cefotetan, cefmetazole, and cephamycin C.[1] Like other β-lactams, their stability is a critical quality attribute that can be affected by factors such as temperature, pH, light, and the physical state of the drug (powder vs. solution). Degradation of cephamycins typically involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.
Stability of Cephamycins in Powder Form
Solid-state stability is a key consideration for the storage of cephamycin active pharmaceutical ingredients (APIs) and powdered formulations for reconstitution.
Key Findings:
-
General Stability: Cephamycins in their dry, crystalline form are generally more stable than their amorphous counterparts or when in solution.[2]
-
Temperature Effects: For cefoxitin sodium powder, the recommended storage temperature is between 2°C to 25°C (36°F to 77°F), with a warning to avoid exposure to temperatures above 50°C.[3][4]
-
Moisture Content: The stability of crystalline cefoxitin sodium in the solid state can be influenced by its water content, with higher moisture levels potentially leading to faster degradation.[2]
Table 1: Recommended Storage Conditions for Cefoxitin Sodium Powder
| Parameter | Recommended Condition | Notes |
| Temperature | 2°C to 25°C | Avoid temperatures above 50°C.[3][4] |
| Physical Form | Crystalline | More stable than amorphous form.[2] |
| Light | Protect from light | Though not explicitly stated for powder, it is a general precaution for antibiotics. |
| Moisture | Keep in a tightly sealed container | Higher water content can decrease stability.[2] |
Stability of Cephamycins in Solution
The stability of cephamycins in solution is highly dependent on the solvent, pH, temperature, and concentration.
Key Findings:
-
pH Dependence: Cephamycin stability is significantly influenced by pH. For cephamycin C, maximum stability is observed at quasi-neutral pH (6.0-7.6), with increased degradation at acidic (pH 2.2) and basic (pH 8.7) conditions.[5] Cefoxitin sodium also exhibits maximum stability in aqueous solutions at a pH range of 5-7.[2]
-
Temperature Effects in Solution: Reconstituted solutions of cefoxitin are significantly more stable under refrigeration (<5°C) than at room temperature.[3][6]
-
Solvent/Diluent Effects: The choice of diluent for reconstitution can affect stability. Common diluents for cefoxitin include Sterile Water for Injection, 0.9% Sodium Chloride Injection, and 5% Dextrose Injection.[3][4]
Table 2: Stability of Reconstituted Cefoxitin Sodium Solutions
| Diluent | Storage Temperature | Stability Duration |
| Sterile Water for Injection | Room Temperature | 6 hours[3][6] |
| 0.9% Sodium Chloride | Room Temperature | 6 hours[6] |
| 5% Dextrose Injection | Room Temperature | 6 hours[6] |
| Sterile Water for Injection | Refrigerated (<5°C) | 1 week[3][6] |
| 0.9% Sodium Chloride | Refrigerated (<5°C) | 1 week[6] |
| 5% Dextrose Injection | Refrigerated (<5°C) | 1 week[6] |
| Further diluted in 50-1000 mL of compatible IV solution | Room Temperature | 18 hours[3][6] |
| Further diluted in 50-1000 mL of compatible IV solution | Refrigerated (<5°C) | 48 hours[3][6] |
Table 3: pH-Dependent Degradation of Cephamycin C at 20°C after 100 hours
| pH | Degradation (%) |
| 2.2 | 46%[5] |
| 6.0 | 15-20%[5] |
| 7.0 | 15-20%[5] |
| 7.6 | 15-20%[5] |
| 8.7 | 71%[5] |
Experimental Protocols for Stability Testing
This section provides detailed protocols for conducting stability studies on cephamycins, including long-term stability testing and forced degradation studies as per ICH guidelines.
This protocol is designed to evaluate the stability of a cephamycin product under recommended storage conditions and accelerated conditions to predict its shelf-life.
Materials:
-
Cephamycin API or drug product
-
Validated stability-indicating HPLC method
-
Climate-controlled stability chambers
-
Appropriate containers/closures
Procedure:
-
Sample Preparation: Prepare multiple batches of the cephamycin product to be tested. Package the samples in the proposed container closure system.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, withdraw samples and analyze for appearance, assay (potency), degradation products, and other relevant quality attributes using a validated HPLC method.
-
Data Analysis: Analyze the data to determine the rate of degradation and establish a shelf-life for the product.
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the cephamycin molecule. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
Materials:
-
Cephamycin API
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3-30%)
-
HPLC grade water, methanol, and acetonitrile
-
Validated stability-indicating HPLC method with a photodiode array (PDA) detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the cephamycin at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Heat at 60-80°C for a specified time. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Keep at room temperature or heat gently for a specified time. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid cephamycin powder and a solution to dry heat (e.g., 80-105°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the cephamycin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA method to separate the parent drug from its degradation products.
-
Peak Purity and Identification: Use the PDA detector to assess peak purity. If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate or phosphate buffer, pH 5-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 270 nm
-
Temperature: 25-30°C
Visualization of Workflows and Pathways
Caption: Workflow for long-term and accelerated stability testing of cephamycins.
Caption: Simplified degradation pathway of cephamycins via β-lactam ring hydrolysis.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Cefoxitin sodium: solution and solid-state chemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DailyMed - CEFOXITIN- cefoxitin sodium powder, for solution [dailymed.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cephamycin Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for addressing the poor aqueous solubility of cephamycins.
Frequently Asked Questions (FAQs)
Q1: What are cephamycins and why is their solubility in water often poor?
Cephamycins are a class of β-lactam antibiotics that are notable for their resistance to β-lactamase enzymes produced by some bacteria.[1][2] Their complex chemical structures, which often feature large, hydrophobic side chains, can lead to low solubility in aqueous solutions. This poor solubility can hinder their effectiveness, making it a significant challenge in formulation and drug delivery.[3][4]
Q2: My cephamycin powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
When encountering dissolution problems, a systematic approach is crucial.[5][6] Start with the simplest methods before moving to more complex solutions.
-
Verify pH: Cephamycins, like many antibiotics, are often zwitterionic molecules, meaning their solubility is highly dependent on the pH of the solution.[7] Minimum solubility is typically observed at the isoelectric point. Adjusting the pH away from this point can significantly increase solubility.
-
Gentle Heating: The dissolution process may be endothermic. Gently warming the solution in a controlled water bath (e.g., to 37°C) while stirring can aid dissolution.[7]
-
Increase Agitation: Ensure the solution is being stirred adequately to maximize the interaction between the solute and the solvent.
If these initial steps are unsuccessful, you may need to consider formulation strategies such as using co-solvents or complexing agents.
Q3: How can I use pH adjustment to improve the solubility of my cephamycin?
Adjusting the pH is a powerful technique for enhancing the solubility of ionizable compounds. By either protonating or deprotonating functional groups on the cephamycin molecule, you can increase its polarity and affinity for aqueous solvents. For instance, increasing the pH of the solution can enhance the synthesis and yield of certain cephalosporins.
Q4: What are co-solvents, and how can they help dissolve cephamycins?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble drugs.[4][8] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[][8][10]
Q5: What are cyclodextrins, and how do they enhance cephamycin solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate poorly soluble drug molecules, like cephamycins, within their hydrophobic core.[11][14] This forms an inclusion complex where the hydrophobic drug is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water, thereby increasing the drug's apparent solubility.[11][14]
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues encountered during experiments with cephamycins.
Issue 1: Cephamycin Fails to Dissolve in Aqueous Buffer
Issue 2: Precipitation Occurs After Initial Dissolution
-
Cause: This can happen if the solution is supersaturated or if there is a change in temperature or pH upon standing.
-
Solution:
-
Re-verify the pH of the solution to ensure it has not drifted.
-
If using a co-solvent, ensure that the final concentration of the cephamycin is not above its solubility limit in the co-solvent/water mixture.
-
Consider if the cephamycin is degrading in the solution, which can sometimes lead to the formation of less soluble byproducts.[5]
-
Data Presentation: Solubility of Related Compounds
The following table provides solubility data for cephalosporins, which are structurally related to cephamycins, to give a general idea of the solubility properties of this class of antibiotics.
| Compound | Solvent | Temperature | Solubility (mg/mL) |
| Cephalexin | PBS (pH 7.2) | Room Temp | ~2 |
| Cephalexin Monohydrate | Water | Room Temp | 5.6 |
| Cephalexin Hydrochloride | Water | Not Specified | 4 |
| Cephalexin Hydrochloride | DMSO | Not Specified | 9 |
| 7-Aminocephalosporanic Acid | Water | Not Specified | <1 |
| 7-Aminocephalosporanic Acid | DMSO | Not Specified | 5 |
This data is compiled from various sources and should be used as a reference.[7][15]
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Prepare a slurry of the cephamycin in deionized water or your desired buffer.
-
While continuously stirring, slowly add a dilute acid (e.g., 0.1 N HCl) or a dilute base (e.g., 0.1 N NaOH) dropwise.
-
Monitor the pH of the solution in real-time using a calibrated pH meter.
-
Continue adding the acid or base until the cephamycin is fully dissolved. Record the final pH.
-
Caution: Be aware that extreme pH values may cause degradation of the cephamycin.
Protocol 2: Preparation of a Cephamycin Stock Solution using a Co-solvent
-
Weigh the desired amount of cephamycin powder.
-
Add a small volume of a suitable co-solvent (e.g., DMSO, PEG 400) to the powder to create a concentrated stock solution. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, and Tween 80.[1][7]
-
Gently vortex or sonicate the mixture until the cephamycin is completely dissolved.
-
Slowly add the aqueous buffer to the concentrated stock solution while stirring to reach the final desired concentration.
-
Note: It is important to add the aqueous phase to the organic stock solution and not the other way around to avoid precipitation.
Protocol 3: Enhancing Solubility with Cyclodextrins (Kneading Method)
-
Weigh out the cephamycin and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1). The formation of a complex with β-cyclodextrin through kneading has been shown to increase drug solubility.[14]
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature or under a vacuum to obtain a solid powder of the inclusion complex.
-
The resulting powder can then be dissolved in an aqueous solution.
Visualizing a Solubility Enhancement Mechanism
The following diagram illustrates how a cyclodextrin molecule can encapsulate a hydrophobic cephamycin, thereby increasing its solubility in water.
References
- 1. Cephamycin C | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. preprints.org [preprints.org]
- 15. toku-e.com [toku-e.com]
Technical Support Center: Optimizing Cephamycin Concentration for Anaerobic Coverage
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cephamycins to ensure effective anaerobic coverage in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are cephamycins and how do they differ from cephalosporins?
Cephamycins are a group of β-lactam antibiotics that are structurally very similar to cephalosporins.[1] The key distinction is the presence of a methoxy group at the 7-alpha position in their core structure.[1] This modification provides them with a high degree of stability against β-lactamases, including extended-spectrum beta-lactamases (ESBLs), which are enzymes that can inactivate many cephalosporins.[1][2][3] This stability enhances their activity against anaerobic microbes.[1][2] Common examples of cephamycins include cefoxitin, cefotetan, and cefmetazole.[1]
Q2: What is the mechanism of action of cephamycins against anaerobic bacteria?
Like other β-lactam antibiotics, cephamycins are bactericidal agents that inhibit the synthesis of the bacterial cell wall.[4] They achieve this by covalently binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan cross-linking.[4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Cephamycin Mechanism of Action
Caption: Mechanism of cephamycin action on bacterial cell walls.
Q3: Which anaerobic bacteria are typically susceptible to cephamycins?
Cephamycins, particularly cefoxitin, are known for their effectiveness against the Bacteroides fragilis group, which are the most commonly encountered anaerobic pathogens and are often resistant to other antimicrobial agents.[5][6] They also show activity against other anaerobes such as Prevotella spp., Porphyromonas spp., and some Clostridium species (excluding C. difficile).[5] However, susceptibility can vary, and routine testing is recommended for specific clinical situations and for surveillance.[7][8]
Q4: What are the common mechanisms of resistance to cephamycins in anaerobic bacteria?
While cephamycins are resistant to many β-lactamases, resistance in anaerobic bacteria can still occur through several mechanisms:
-
Production of β-lactamases: Some anaerobes, particularly in the B. fragilis group, can produce cephalosporinases that can hydrolyze cephamycins, although this is less common than with other cephalosporins.[5][9]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of cephamycins, leading to resistance.[5][9] This is a significant resistance mechanism in the Bacteroides fragilis group against cefoxitin.[10]
-
Decreased Permeability: Changes in the outer membrane porin channels of Gram-negative anaerobes can limit the entry of the antibiotic into the cell.[5][9]
Troubleshooting Unexpected Cephamycin Resistance
Caption: A logical workflow for troubleshooting cephamycin resistance.
Troubleshooting Guides
Problem: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Incorrect Testing Method. The in vitro activity of cephamycins can be influenced by the susceptibility testing method used.[11] For instance, MIC values from broth microdilution are often two- to fourfold lower than those from agar dilution for the B. fragilis group.[11] The National Committee for Clinical Laboratory Standards (now CLSI) has recommended broth microdilution for testing some cephamycins.[11]
-
Possible Cause 2: Inoculum Size. The density of the bacterial inoculum can affect MIC results.[13]
-
Possible Cause 3: Media and Incubation. The type of media and incubation conditions are critical for anaerobic growth and can impact antibiotic activity.[13]
Problem: Cephamycin appears ineffective against a known susceptible strain.
-
Possible Cause 1: β-lactamase Production. While cephamycins are generally stable, some resistant strains may produce β-lactamases capable of hydrolyzing them.[9]
-
Solution: Perform a β-lactamase test on the isolate. A positive result may indicate the mechanism of resistance.[15]
-
-
Possible Cause 2: Quality Control Failure. The antibiotic stock solution may have degraded, or the quality control (QC) strain may not be performing as expected.
-
Solution: Always run a QC strain with a known MIC range (e.g., B. fragilis ATCC 25285) with each batch of tests.[15] If the QC strain MIC is out of the acceptable range, the results for the test isolates are invalid.
-
Data Presentation: Cephamycin Activity
The following tables summarize the in vitro activity of various cephamycins against common anaerobic bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of Cefoxitin Against Anaerobic Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 8 | 32 |
| Prevotella spp. | ≤0.5 | 4 |
| Fusobacterium spp. | ≤0.5 | 2 |
| Anaerobic Gram-positive cocci | ≤0.5 | 2 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary.
Table 2: In Vitro Activity of Cefotetan Against Anaerobic Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 16 | 64 |
| Prevotella spp. | 2 | 16 |
| Fusobacterium spp. | 2 | 8 |
| Anaerobic Gram-positive cocci | 2 | 8 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary.
Experimental Protocols
Protocol: Agar Dilution for MIC Determination of Cephamycins Against Anaerobes
This protocol is based on the reference method described by the Clinical and Laboratory Standards Institute (CLSI).[14][17]
-
Prepare Antibiotic Stock Solutions: Prepare a stock solution of the cephamycin at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Agar Plates:
-
Melt Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood.[12][14]
-
Allow the agar to cool to 48-50°C.
-
Prepare a series of twofold dilutions of the cephamycin stock solution.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create plates with final concentrations ranging from 0.25 to 256 µg/mL. Also, prepare a growth control plate with no antibiotic.
-
-
Prepare Inoculum:
-
From a pure 24-48 hour culture, suspend several colonies in a suitable broth to match a 0.5 McFarland turbidity standard.
-
-
Inoculate Plates:
-
Incubation:
-
Incubate the plates in an anaerobic chamber at 35-37°C for 42-48 hours.[8]
-
-
Interpret Results:
-
The MIC is the lowest concentration of the cephamycin that completely inhibits visible growth, disregarding a faint haze or single colonies.[15]
-
Workflow for MIC Determination via Agar Dilution
Caption: Experimental workflow for determining MIC using agar dilution.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. Therapy for infections due to anaerobic bacteria: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Mechanisms of resistance in anaerobes and new developments in testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on the in vitro activity of ceftizoxime and other cephalosporin/cephamycin antimicrobial agents against clinically significant anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of cefbuperazone, a new cephamycin, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Addressing Cephamycin Degradation in Long-Term Cell Culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with cephamycin stability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are cephamycins and why are they used in cell culture?
Cephamycins are a class of β-lactam antibiotics produced by Streptomyces species.[1] They are notable for their high resistance to degradation by β-lactamases, which are enzymes produced by many bacteria to inactivate common antibiotics like penicillins.[2][3] This resistance makes them effective agents for preventing bacterial contamination in cell cultures, which is a common and persistent problem.[4]
Q2: What is the primary mechanism of cephamycin degradation in culture media?
The primary mechanism of degradation for cephamycins, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. This chemical process breaks the core structure of the antibiotic, rendering it inactive. This degradation is a significant concern in long-term experiments where maintaining an effective antibiotic concentration is crucial.[5][6]
Q3: What factors influence the rate of cephamycin degradation?
Several factors in the cell culture environment can accelerate the degradation of cephamycins:
-
pH: Cephamycins are most stable at quasi-neutral pH levels (pH 6.0-7.0).[1] Standard cell culture media is typically maintained at a pH of 7.2-7.4, and cellular metabolism can cause further shifts in pH, both of which can increase the rate of hydrolysis.[1] Extreme acidic or basic pH levels lead to significantly higher degradation rates.[1]
-
Temperature: The standard cell culture incubation temperature of 37°C accelerates the rate of chemical reactions, including the hydrolysis of the β-lactam ring.[5]
-
Media Components: Components within the culture medium, such as those found in serum, can contribute to degradation. The exact composition of media and supplements can influence antibiotic stability.
-
Enzymatic Degradation: While cephamycins are resistant to many bacterial β-lactamases, the possibility of enzymatic degradation by components in serum or secreted by the cultured cells themselves cannot be entirely ruled out.[2][3]
Q4: How long are cephamycins and other β-lactams stable in culture media at 37°C?
The stability of β-lactam antibiotics in culture media at 37°C can be highly variable. While specific long-term stability data for cephamycins in common cell culture media is not extensively documented in the provided search results, studies on other β-lactams provide important insights. For example, the antibiotic mecillinam can have a half-life as short as 2 hours in certain media at 37°C and pH 7.4.[7][8] Another β-lactam, cefotaxime, showed that only 3.6% of the initial concentration remained detectable after 12 days at 37°C in a broth medium.[5][6] These findings underscore the importance of considering antibiotic stability in long-term cultures.[5][6]
Q5: Can the degradation products of cephamycins affect my cells?
Yes, the use of antibiotics in cell culture can have unintended effects on cellular physiology. Antibiotics, including penicillin-streptomycin, have been shown to alter gene expression and regulation in cultured cells.[9] These changes can affect pathways related to drug response, metabolism, and cell differentiation.[9] Therefore, it is plausible that the degradation products of cephamycins could also have off-target effects, potentially leading to variability in experimental results.
Troubleshooting Guides
Problem: I am experiencing recurrent contamination in my long-term culture despite using cephamycins.
-
Possible Cause: The cephamycin in your culture medium may be degrading over time, leading to a sub-lethal concentration that is insufficient to prevent bacterial growth.
-
Solution:
-
Confirm Contamination: First, verify the presence of contamination. This can be done through direct observation of turbidity or particles in the medium, or by using a microscope to look for bacteria.[10][11] Gram staining can help identify the type of bacteria.[10]
-
Increase Dosing Frequency: Instead of adding the antibiotic only at the beginning of the experiment, replenish it with each media change. For very long-term cultures, a partial media change with fresh antibiotic every 2-3 days may be necessary to maintain an effective concentration.
-
Check Aseptic Technique: Re-evaluate your laboratory's aseptic technique. Contamination is often a result of procedural errors. Ensure proper disinfection of work surfaces and equipment.[12]
-
Test for Resistant Organisms: It is possible that the contaminating organism is resistant to cephamycins. You can perform an antibiotic susceptibility test to determine the effectiveness of different antibiotics against the contaminant.[10]
-
Problem: I suspect the cephamycin in my media is degrading, leading to inconsistent experimental results.
-
Possible Cause: A decline in the effective concentration of the antibiotic over the course of the experiment can introduce a significant variable, affecting cell health and behavior.[4]
-
Solution:
-
Perform a Stability Test: You can empirically determine the stability of your cephamycin in your specific culture medium and conditions using a bioassay (see Experimental Protocols section below). This will give you a better understanding of its effective half-life in your experiments.
-
Stabilize the Culture Environment: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the antibiotic. Use buffered media if necessary and monitor the pH regularly.
-
Minimize Exposure to Degrading Conditions: Prepare fresh antibiotic stock solutions regularly and store them at the recommended temperature (typically -20°C).[13] Avoid repeated freeze-thaw cycles.[13] When preparing complete media, add the antibiotic just before use.
-
Consider Antibiotic-Free Culture: For sensitive experiments, the most rigorous approach is to culture cells without antibiotics. This requires impeccable aseptic technique but eliminates any confounding effects from the antibiotic or its degradation products.[14]
-
Data on β-Lactam Antibiotic Stability
While specific data on cephamycin half-life in cell culture media is limited in the provided search results, the following table summarizes stability data for other β-lactam antibiotics, which can serve as a reference.
| Antibiotic | Medium | Temperature | pH | Half-Life / Remaining Concentration | Reference |
| Mecillinam | MOPS-based medium | 37°C | 7.4 | ~2 hours | [7][8] |
| Mecillinam | LB Broth | 37°C | 7.4 | ~4-5 hours | [7][8] |
| Cefotaxime | Tryptone Soy Broth | 37°C | Not Specified | 3.6% remaining after 12 days | [5][6] |
| Amoxicillin | Tryptone Soy Broth | 37°C | Not Specified | ~2% remaining after 12 days | [15] |
Experimental Protocols
Protocol: Delay-Time Bioassay to Estimate Antibiotic Stability
This protocol provides a method to estimate the stability of an antibiotic in your specific cell culture medium without directly measuring its concentration.[7][8]
Objective: To determine the effective half-life of a cephamycin in cell culture medium under standard incubation conditions.
Materials:
-
96-well microplates
-
Your cell culture medium of interest
-
Cephamycin antibiotic
-
A bacterial strain susceptible to the cephamycin (e.g., a non-pathogenic strain of E. coli)
-
Plate reader capable of measuring optical density (OD)
Methodology:
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of the cephamycin in your cell culture medium directly in a 96-well plate. Prepare multiple identical sets of these dilutions in replicate columns.
-
Initial Inoculation (Time 0): Inoculate the first set of replicate columns with a low density of the susceptible bacteria.
-
Incubation: Place the 96-well plate in a 37°C incubator.
-
Delayed Inoculation: At subsequent time points (e.g., 2, 4, 6, 8, and 12 hours), inoculate the next set of replicate columns with the same density of bacteria.
-
Monitor Bacterial Growth: Monitor the growth of the bacteria in all wells by measuring the OD at regular intervals using a plate reader.
-
Data Analysis:
-
For each inoculation time point, you will generate a set of growth curves at different antibiotic concentrations.
-
If the antibiotic is stable, the growth curves for a given concentration should be identical regardless of the inoculation time.
-
If the antibiotic degrades, you will observe more robust bacterial growth in the wells that were inoculated at later time points for a given initial antibiotic concentration.
-
The effective half-life can be estimated as the time it takes for the growth curve at a certain initial concentration (e.g., 100 µg/mL) to match the growth curve of the well that was started at Time 0 with half that concentration (e.g., 50 µg/mL).
-
Visualizations
Caption: Factors contributing to cephamycin degradation in cell culture.
Caption: Troubleshooting workflow for recurrent cell culture contamination.
References
- 1. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. adl.usm.my [adl.usm.my]
- 15. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the impact of inoculum effect on cephamycin susceptibility testing
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of the inoculum effect on cephamycin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and how does it relate to cephamycins?
A1: The inoculum effect is a phenomenon in microbiology where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher initial bacterial density.[1][2] This is particularly relevant for β-lactam antibiotics, including cephamycins, when tested against bacteria that produce β-lactamase enzymes.[3][4] A larger bacterial population can produce a higher concentration of these enzymes, which degrade the antibiotic and lead to a falsely resistant result.[1] While cephamycins are generally considered more stable against some β-lactamases compared to other cephalosporins, a significant inoculum effect can still be observed, particularly with high bacterial loads.[3][5]
Q2: Which bacterial species are most likely to exhibit an inoculum effect with cephamycins?
A2: The inoculum effect is most pronounced in bacteria that produce β-lactamase enzymes.[3] For cephamycins, this is a particular concern with Gram-negative bacteria that can produce AmpC β-lactamases, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens.[6] While many Escherichia coli strains possess a chromosomal AmpC gene, it is typically not expressed at high levels unless mutations occur.[7] Some studies have also observed an inoculum effect with cephamycins against ESBL-producing E. coli and Klebsiella pneumoniae, especially at high inocula.[5][8]
Q3: Why is it critical to control the inoculum size in our experiments?
Q4: What are the standard inoculum densities recommended by regulatory bodies like CLSI and EUCAST?
Troubleshooting Guide
Issue 1: Observed MIC for a cephamycin is higher than expected for a quality control (QC) strain.
-
Possible Cause: Inoculum density is too high.
-
Troubleshooting Steps:
-
Verify Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard turbidity.[14]
-
Perform Colony Counts: Plate a serial dilution of your final inoculum to confirm the concentration is within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution).[15]
-
Review Dilution Steps: Double-check all calculations and dilutions from the initial suspension to the final inoculum in the testing wells.
-
-
-
Possible Cause: Deterioration of the cephamycin.
-
Troubleshooting Steps:
-
Check Storage and Expiration: Confirm that the cephamycin powder and stock solutions are stored at the correct temperature and are within their expiration dates.[14]
-
Prepare Fresh Solutions: If there is any doubt, prepare fresh stock solutions from a new lot of the antibiotic.
-
-
Issue 2: Inconsistent MIC results for the same isolate across different experiments.
-
Possible Cause: Inconsistent inoculum preparation between experiments.
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that every step of the inoculum preparation is strictly standardized and documented.
-
Use a Spectrophotometer: For greater accuracy, use a spectrophotometer to adjust the turbidity of the bacterial suspension to the 0.5 McFarland standard.
-
Vortexing: Ensure the bacterial suspension is vortexed thoroughly before each dilution step to prevent clumping and ensure a homogenous suspension.
-
-
-
Possible Cause: Variation in incubation time.
-
Troubleshooting Steps:
-
Strict Incubation Times: Adhere to the recommended incubation times as specified by CLSI or EUCAST (typically 16-20 hours for broth microdilution).[16]
-
Consistent Reading Time: Read all tests at the same time point after incubation.
-
-
Issue 3: An isolate appears susceptible to a cephamycin at the standard inoculum but shows resistance at a higher inoculum.
-
Possible Cause: The isolate is producing a β-lactamase (e.g., AmpC) that is induced at higher bacterial densities, leading to an inoculum effect.[6]
-
Troubleshooting Steps:
-
Confirm with a High Inoculum Test: If clinically relevant, perform a susceptibility test with a higher inoculum (e.g., 5 x 10^7 CFU/mL) to confirm the inoculum effect.[17]
-
Consider Molecular Testing: If the mechanism of resistance is important for your research, consider molecular methods like PCR to detect the presence of β-lactamase genes (e.g., blaAmpC).
-
Report Findings: When reporting results, it is important to note the presence of an inoculum effect and the conditions under which it was observed.
-
-
Data Presentation
Table 1: Impact of Inoculum Size on Cephamycin MICs against β-Lactamase Producing Isolates
| Cephamycin | Organism | β-Lactamase Type | Standard Inoculum MIC (µg/mL) (~5 x 10^5 CFU/mL) | High Inoculum MIC (µg/mL) (~5 x 10^7 CFU/mL) | Fold Increase in MIC |
| Cefoxitin | E. coli | ESBL | 8 | >64 | >8 |
| Cefmetazole | K. pneumoniae | ESBL | 2 | 32 | 16 |
| Flomoxef | E. coli | ESBL | 0.5 | 16 | 32 |
Note: Data is illustrative and compiled from trends observed in the literature.[5][8]
Experimental Protocols
Protocol 1: Standardized Broth Microdilution for Cephamycin Susceptibility Testing
This protocol is based on CLSI guidelines.
-
Isolate Preparation: From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculum Suspension: Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer. This suspension will contain approximately 1-2 x 10^8 CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Add the standardized inoculum to each well of a microtiter plate containing serial dilutions of the cephamycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[16]
-
Result Interpretation: The MIC is the lowest concentration of the cephamycin that completely inhibits visible growth of the organism.
Visualizations
Caption: Workflow for cephamycin susceptibility testing and troubleshooting.
Caption: Mechanism of the inoculum effect on cephamycins.
References
- 1. researchgate.net [researchgate.net]
- 2. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nccls Guidelines For Antimicrobial Susceptibility Testing [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. nicd.ac.za [nicd.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Stability of Cephamycins in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of cephamycins in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of cephamycins in solution?
A1: Cephamycins, like other β-lactam antibiotics, are susceptible to degradation in aqueous solutions. The primary factors contributing to their instability are:
-
pH: Cephamycins are most stable in solutions with a quasi-neutral pH. They degrade more rapidly in acidic or basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Hydrolysis: The core β-lactam ring is susceptible to cleavage by water, which is a common degradation pathway.
-
Enzymatic Degradation: The presence of β-lactamase enzymes will lead to rapid inactivation of cephamycins.
Q2: What are the optimal storage conditions for cephamycin stock solutions?
A2: To maximize the shelf-life of your cephamycin stock solutions, adhere to the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For many β-lactams, storage at -70°C is recommended for long-term stability.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Store solutions in amber or opaque vials to protect them from light, as some antibiotics are light-sensitive.
-
Solvent: While cephamycins are soluble in water, preparing stock solutions in a suitable buffer at optimal pH can enhance stability.
Q3: How does pH affect the stability of cephamycins?
A3: The pH of the solution is a critical factor in cephamycin stability. Cephamycin C, for instance, shows significantly higher degradation at both acidic (pH 2.2) and basic (pH 8.7) levels compared to quasi-neutral pH levels (pH 6.0-7.6)[1]. At quasi-neutral pH, degradation is minimized[1]. For cefoxitin, maximum stability in an aqueous solution is observed at a pH between 5 and 7.
Q4: Can I use buffers to stabilize my cephamycin solutions?
A4: Yes, using buffers to maintain an optimal pH is a key strategy for stabilizing cephamycin solutions. Phosphate buffers are commonly used. However, it is important to note that the buffer components themselves can sometimes catalyze degradation. Therefore, it is advisable to validate the stability of your cephamycin in the specific buffer system you intend to use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Antibiotic Activity in Experiment | Degradation of cephamycin in solution due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored in single-use aliquots at -20°C or below and are protected from light. Thaw on ice before use. |
| Instability in experimental media or buffer. | The pH of your experimental medium may be outside the optimal range for cephamycin stability. Measure the pH and adjust if necessary. Consider performing a pilot stability study of the cephamycin in your specific medium. | |
| Inconsistent Experimental Results | Variability in the potency of the cephamycin solution between experiments. | This could be due to repeated freeze-thaw cycles of the stock solution. Always use a fresh aliquot for each experiment. Ensure accurate and consistent dilution of the stock solution. |
| Visible Particulates or Color Change in Solution | Chemical degradation or precipitation of the cephamycin. | A color change, often to yellow, and the formation of a sulphurous odor can indicate degradation of some cephamycins like cefotetan. If you observe any precipitation or significant color change, do not use the solution and prepare a fresh one. |
Quantitative Stability Data
The stability of cephamycins is highly dependent on the specific compound, pH, temperature, and the solution matrix. The tables below summarize available quantitative data for common cephamycins.
Table 1: Stability of Cefoxitin Sodium in Aqueous Solution
| Temperature | pH | Time to 10% Potency Loss | Reference |
| 25°C | 5-7 | Approximately 2 days | J Pharm Sci. 1979 Jul;68(7):863-6. |
Table 2: Stability of Cefotetan in Solution
| Temperature | Solution | Time to 10% Potency Loss | Reference |
| 23°C (Room Temp) | 0.9% Normal Saline or 5% Dextrose | Approximately 4 days | Can J Hosp Pharm. 1992 Jan-Feb; 45(1): 13–18. |
| 4°C | 0.9% Normal Saline or 5% Dextrose | Approximately 15 days | Can J Hosp Pharm. 1992 Jan-Feb; 45(1): 13–18. |
Table 3: Stability of Cephamycin C in Solution at 20°C
| pH | % Degradation after 100 hours | Reference |
| 2.2 | 46% | Appl Biochem Biotechnol. 2013 Dec;171(8):2121-8.[1] |
| 6.0 | 15-20% | Appl Biochem Biotechnol. 2013 Dec;171(8):2121-8.[1] |
| 7.0 | 15-20% | Appl Biochem Biotechnol. 2013 Dec;171(8):2121-8.[1] |
| 7.6 | 15-20% | Appl Biochem Biotechnol. 2013 Dec;171(8):2121-8.[1] |
| 8.7 | 71% | Appl Biochem Biotechnol. 2013 Dec;171(8):2121-8.[1] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of Cephamycins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of cephamycins in solution. Specific parameters may need to be optimized for different cephamycin analogues.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the cephamycin standard of known concentration in a suitable solvent (e.g., sterile water or buffer).
-
Prepare test solutions by diluting the stock solution to the desired concentration in the buffers or media to be evaluated (e.g., phosphate buffer at various pH values).
-
Store the test solutions under the desired temperature and light conditions.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.
-
Inject the samples into an HPLC system equipped with a suitable detector (e.g., UV detector at an appropriate wavelength, typically around 254 nm for the β-lactam chromophore).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent drug from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
-
Data Analysis:
-
Quantify the peak area of the intact cephamycin at each time point.
-
Calculate the percentage of the cephamycin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of cephamycins leading to loss of activity.
Caption: Recommended workflow for preparing and storing cephamycin solutions.
References
Technical Support Center: Cephamycin Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with cephamycin cross-reactivity in immunoassays. The following guides and FAQs are designed to help you identify, understand, and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is cephamycin cross-reactivity in an immunoassay and why is it a concern?
A1: Immunoassay cross-reactivity happens when an antibody, designed to bind to a specific target analyte, also binds to other structurally similar molecules, such as cephamycin antibiotics.[1][2] This is a significant concern because it can lead to inaccurate quantification and false-positive results, compromising the validity of experimental data in research and drug development.[1]
Q2: What is the molecular mechanism behind cephamycin cross-reactivity?
A2: The mechanism is based on structural similarity. Antibodies recognize and bind to specific three-dimensional shapes on molecules called epitopes. Cephamycins, like other β-lactam antibiotics such as cephalosporins and penicillins, share a core β-lactam ring structure and can have highly similar R1 or R2 side chains.[3][4][5][6] If the side chain of a cephamycin is structurally similar to the epitope of the target analyte that the antibody is designed to detect, the antibody may bind to both molecules, causing cross-reactivity.[6]
Q3: My assay is showing unexpected positive results. Could this be due to cephamycin cross-reactivity?
A3: Yes, unexpected positive results are a primary indicator of potential cross-reactivity. If the samples being tested could contain cephamycins or their metabolites, you should investigate this possibility. Initial steps include reviewing the sample source and history, and performing a simple serial dilution of the sample to see if the signal decreases in a non-linear fashion, which can be indicative of interference.[2][7]
Q4: How can I definitively distinguish between a true positive result and a false positive caused by cross-reactivity?
A4: The most reliable approach is to use an orthogonal method for confirmation.[8] An orthogonal method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifies and quantifies molecules based on their physicochemical properties (e.g., mass-to-charge ratio) rather than antibody binding. If the result is positive in the immunoassay but negative by LC-MS/MS, cross-reactivity is the likely cause. Additionally, you can perform a direct cross-reactivity test by spiking a negative sample with the suspected cephamycin and observing if a positive signal is generated.
Troubleshooting Guides
Guide 1: Issue - High Background Signal or Low Sensitivity
High background can mask the true signal, reducing assay sensitivity and making it difficult to distinguish positive from negative results.[1]
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Unoccupied sites on the microplate can bind antibodies non-specifically.[1][9] Optimize the blocking step by testing different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk) or increasing the incubation time.[1] |
| Excessive Antibody Concentration | Using too much primary or secondary antibody can lead to non-specific binding.[1][10] Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing fails to remove unbound antibodies.[1] Increase the number of wash steps (e.g., from 3 to 5), the volume of wash buffer, or the soaking time for each wash. Adding a non-ionic detergent like 0.05% Tween-20 to the wash buffer can also help.[9][10] |
-
Preparation : Prepare several different blocking buffers (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS).
-
Coating : Coat microplate wells with the capture antibody or antigen as per your standard protocol and wash.
-
Blocking : Add the different blocking buffers to separate sets of wells. Incubate for 1-2 hours at room temperature.
-
Control Wells : For each blocking condition, include "no primary antibody" control wells to measure the background signal from the secondary antibody.[1]
-
Assay Procedure : Complete the remainder of the immunoassay protocol.
-
Analysis : Calculate the signal-to-noise ratio (Signal from full assay / Signal from 'no primary' control) for each buffer. The optimal buffer is the one that yields the highest ratio.[1]
Guide 2: Issue - Suspected False Positives or Poor Specificity
False positives can arise from the antibody binding to interfering substances in the sample matrix or from direct cross-reactivity with structurally related molecules like cephamycins.
This protocol determines the percentage of cross-reactivity of a suspected compound.
-
Coat Plate : Coat a 96-well plate with an antigen-protein conjugate (e.g., your target analyte conjugated to BSA). Incubate and wash.
-
Block Plate : Block the plate with your optimized blocking buffer. Incubate and wash.
-
Prepare Standards and Cross-Reactants :
-
Prepare a serial dilution of your target analyte (standard curve).
-
Prepare a separate serial dilution of the suspected cross-reacting cephamycin.
-
-
Competition Step : In separate tubes, mix the primary antibody (at a fixed, non-saturating concentration) with each dilution of the standard or the cephamycin.
-
Incubate : Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours. During this step, the free analyte/cephamycin in the solution competes with the coated antigen for antibody binding sites.
-
Wash : Wash the plate thoroughly to remove unbound antibodies and reagents.
-
Add Secondary Antibody : Add an enzyme-conjugated secondary antibody. Incubate and wash.
-
Develop and Read : Add the substrate and stop the reaction. Read the absorbance.
-
Data Analysis :
-
Plot the absorbance vs. concentration for both the target analyte and the cephamycin.
-
Determine the concentration of each that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cephamycin) x 100
-
| Compound | IC50 Value | Calculation | % Cross-Reactivity |
| Target Analyte | 10 ng/mL | (10 ng/mL / 10 ng/mL) x 100 | 100% |
| Cephamycin A | 200 ng/mL | (10 ng/mL / 200 ng/mL) x 100 | 5% |
| Cephamycin B | 5000 ng/mL | (10 ng/mL / 5000 ng/mL) x 100 | 0.2% |
This experiment determines if components in the sample matrix interfere with the assay.[1][7]
-
Sample Preparation : Select a sample matrix that is known to be negative for your target analyte.
-
Spiking :
-
Aliquot the negative matrix into two tubes ("Spiked" and "Unspiked").
-
Add a known concentration of the target analyte to the "Spiked" tube. The final concentration should be within the assay's linear range.
-
Add an equal volume of assay buffer to the "Unspiked" tube.
-
-
Assay : Analyze the spiked and unspiked samples in your immunoassay.
-
Calculation : Calculate the percent recovery: % Recovery = ([Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample] / Known Spiked Concentration) x 100 Acceptable recovery is typically within 80-120%. Values outside this range suggest matrix interference.[1] If interference is detected, sample dilution is the most common first step to resolve the issue.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. Validation Procedure for Multiplex Antibiotic Immunoassays Using Flow-Based Chemiluminescence Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
improving the yield of cephamycin production from Streptomyces fermentation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to optimize the yield of cephamycin C from Streptomyces fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during cephamycin C fermentation and offers targeted solutions.
Question 1: My Streptomyces culture is growing well, but the cephamycin C titer is consistently low. What are the likely causes?
Answer: Low cephamycin C yield despite good biomass production often points to suboptimal induction of the biosynthetic pathway or limitations in key precursors. Consider the following:
-
Suboptimal Media Composition: The balance of carbon, nitrogen, and phosphate is critical. High concentrations of easily metabolized carbon sources or phosphate can repress secondary metabolite production. The choice of nitrogen source also significantly impacts yield.
-
Insufficient Precursor Supply: Cephamycin C biosynthesis depends on precursors from primary metabolism, including L-lysine, L-cysteine, and L-valine. A metabolic bottleneck in the supply of these amino acids can limit production.
-
Inadequate Gene Expression: The expression of the cephamycin C biosynthetic gene cluster may be insufficient. This can be due to a variety of factors, including the fermentation conditions or the inherent regulatory network of the strain. The key transcriptional activator, CcaR, plays a crucial role in activating the entire pathway.[1][2]
Question 2: How can I optimize the fermentation medium to improve cephamycin C yield?
Answer: Medium optimization is a crucial step for enhancing production. A systematic approach is recommended:
-
Carbon Source Selection: While glycerol is a common carbon source, some studies show that starch-based feeding strategies can favor cephamycin C production over the co-produced clavulanic acid.[3] Evaluate different carbon sources and feeding strategies (batch vs. fed-batch) to determine the optimal conditions for your strain.
-
Nitrogen Source Evaluation: Complex nitrogen sources like soybean meal, cottonseed meal, or yeast extract are often effective.[4][5] Asparagine has also been shown to be a good nitrogen source for cephamycin C production in Streptomyces cattleya.[6]
-
Phosphate Concentration Control: High phosphate levels can inhibit secondary metabolite production. It's important to determine the optimal phosphate concentration, which is often lower than what is required for maximal biomass growth.[7][8]
-
Precursor & Stimulant Supplementation:
Question 3: My fermentation produces a high concentration of clavulanic acid but very little cephamycin C. How can I shift the balance towards cephamycin C production?
Answer: Streptomyces clavuligerus often co-produces cephamycin C and clavulanic acid. Dissociating these two biosynthetic pathways is a key strategy for improving the yield of cephamycin C.
-
Carbon Source Strategy: Fed-batch cultivation using starch as the feed has been shown to favor cephamycin C production, whereas glycerol feeding tends to result in higher clavulanic acid titers.[3][10]
-
Supplementation with 1,3-diaminopropane: The addition of 1,3-diaminopropane at specific concentrations can selectively enhance cephamycin C production while not increasing, or even decreasing, clavulanic acid production. For example, adding 10 g/L of 1,3-diaminopropane increased cephamycin C production by 300%, while lower concentrations favored clavulanic acid.[1][9]
Question 4: What is the role of the ccaR gene, and can it be manipulated to increase yield?
Answer: The ccaR gene is a pathway-specific transcriptional activator that is essential for the biosynthesis of both cephamycin C and clavulanic acid in Streptomyces clavuligerus.[1][2] It controls the expression of the biosynthetic genes in the cephamycin C cluster.[9][10]
-
ccaR Disruption: Knocking out the ccaR gene completely abolishes the production of cephamycin C.[1]
-
ccaR Overexpression: Increasing the expression of ccaR can lead to a significant increase in cephamycin C production. Studies have shown that amplification of the ccaR gene can increase the yield of cephamycin C by two- to three-fold.[1] Another study reported a 6.1-fold increase in specific cephamycin C production in a strain with multiple copies of ccaR.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving cephamycin C production.
Table 1: Effect of 1,3-Diaminopropane and L-lysine Supplementation on Cephamycin C Production in S. clavuligerus
| Supplement | Concentration | Cephamycin C Production Increase | Reference |
| 1,3-Diaminopropane | 10 g/L | 300% | [1][9] |
| L-lysine + 1,3-Diaminopropane | 18.3 g/L + 7.5 g/L | 1100% | [1][9] |
Table 2: Comparison of Cephamycin C Yield in Optimized vs. Unoptimized Solid-State Fermentation (SSF) of S. clavuligerus NT4
| Fermentation Condition | Cephamycin C Yield (mg/gds*) | Reference |
| Before Optimization | 10.50 ± 1.04 | [4][11][12] |
| After Optimization (media & parameters) | 21.68 ± 0.76 | [4][11][12] |
| After Optimization + Amino Acids | 27.41 ± 0.65 | [3][4][11][12] |
*mg per gram of dry substrate
Table 3: Effect of Carbon Source in Fed-Batch Cultivation on Cephamycin C and Clavulanic Acid Production
| Carbon Source Feed | Max. Cephamycin C (mg/L) | Max. Clavulanic Acid (mg/L) | Reference |
| Glycerol | 566.5 | 1022 | [3][10] |
| Starch | Generally higher than CA | Generally lower than CephC | [3][10] |
Visualized Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows.
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces clavuligerus
-
Prepare Seed Medium:
-
Tryptone: 5 g/L
-
Yeast Extract: 3 g/L
-
Malt Extract: 10 g/L
-
MOPS (3-(N-morpholino)propanesulfonic acid): 21 g/L (100 mM)
-
Adjust pH to 6.8.
-
Autoclave at 121°C for 20 minutes.
-
-
Inoculation: Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a cryopreserved vial of S. clavuligerus spores or a mycelial fragment from a mature plate.
-
Incubation: Incubate at 28°C on a rotary shaker at 250 rpm for 24-48 hours, until a dense mycelial culture is obtained.
Protocol 2: Batch Fermentation for Cephamycin C Production
-
Prepare Production Medium: A typical production medium may consist of:
-
Glycerol or Soluble Starch: 15 g/L
-
Soybean Hydrolyzed Protein: 10 g/L
-
Malt Extract: 10 g/L
-
Yeast Extract: 1.0 g/L
-
K₂HPO₄: 2.5 g/L (Note: concentration may need optimization)
-
MgSO₄·7H₂O: 0.75 g/L
-
Trace elements solution.
-
Adjust pH to 6.8.
-
Autoclave at 121°C for 20 minutes.
-
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture from Protocol 1.
-
Fermentation:
-
Incubate in a fermenter at 28°C.
-
Maintain pH at 6.8 using automated addition of 2 M HCl or 1 M NaOH.
-
Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration rate (e.g., 0.5-1.5 vvm).
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 12 hours) for 144 hours.
-
Analyze samples for biomass (dry cell weight), substrate consumption, and cephamycin C concentration using HPLC.
-
Protocol 3: Overexpression of ccaR for Enhanced Production
This is an advanced strategy requiring molecular biology expertise. The general workflow is as follows:
-
Gene Amplification: Amplify the ccaR coding sequence from S. clavuligerus genomic DNA using PCR with high-fidelity polymerase.
-
Vector Construction: Clone the amplified ccaR fragment into a suitable Streptomyces expression vector. The vector should contain a strong constitutive or inducible promoter (e.g., the glycerol-inducible gyl promoter) and a selectable marker.
-
Transformation: Introduce the recombinant plasmid into S. clavuligerus via protoplast transformation or intergeneric conjugation from E. coli.
-
Strain Selection and Verification: Select transformants based on antibiotic resistance. Verify the integration or presence of the overexpression cassette using PCR and sequencing.
-
Fermentation and Analysis: Culture the engineered strain and the wild-type control strain under identical fermentation conditions (as in Protocol 2). Compare the cephamycin C titers to quantify the effect of ccaR overexpression.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Investigation of the Streptomyces clavuligerus Cephamycin C Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of ccaR, encoding the positive activator of cephamycin C and clavulanic acid production in Streptomyces clavuligerus, is dependent on bldG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cephamycin C biosynthesis in Streptomyces cattleya: nitrogen source regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 9. Transcriptomic analysis of Streptomyces clavuligerus ΔccaR::tsr: effects of the cephamycin C-clavulanic acid cluster regulator CcaR on global regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and molecular genetics of cephamycins. Cephamycins produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Beta-Lactamase Induction by Cephamycins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-lactamase induction by cephamycins in bacterial cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving cephamycin-induced beta-lactamase production.
Issue 1: Inconsistent or No Induction of Beta-Lactamase Activity
Question: My bacterial culture is not showing the expected increase in beta-lactamase activity after adding a cephamycin inducer. What could be the problem?
Answer: Several factors can contribute to a lack of induction. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for no or low beta-lactamase induction.
-
Inducer Concentration and Integrity: Ensure the cephamycin is used at an appropriate sub-inhibitory concentration (typically 1/4 to 1/2 of the Minimum Inhibitory Concentration - MIC) and that the stock solution has not degraded.[1]
-
Bacterial Culture Conditions: Induction is most effective during the mid-logarithmic growth phase.[1] Verify that the culture is healthy and has reached the target optical density (e.g., OD600 of 0.4-0.6) before adding the inducer.
-
Induction Protocol: The induction period is critical. A typical induction time is 2-4 hours. Ensure adequate aeration and the correct incubation temperature for your bacterial strain.
-
Beta-Lactamase Assay: Confirm that your assay is working correctly by using a positive control (a known beta-lactamase producing strain or purified enzyme). If using a chromogenic substrate like nitrocefin, ensure it is fresh and properly prepared, as it is light-sensitive.[2][3][4]
Issue 2: High Basal Beta-Lactamase Activity Before Induction
Question: My uninduced control culture shows high levels of beta-lactamase activity. How can I determine if this is due to a derepressed mutant?
Answer: High basal activity suggests that the ampC gene may be constitutively expressed, a phenomenon known as derepression. This often results from mutations in regulatory genes like ampD. To differentiate between an inducible and a derepressed phenotype, you can perform a disk antagonism test.
Experimental Protocol: Disk Antagonism Test for Differentiating Inducible vs. Derepressed Phenotypes
This method is a modification of the disk induction test.[5]
-
Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Swab the suspension evenly onto a Mueller-Hinton agar plate.
-
Place Disks:
-
Place a disk containing a weak inducer that is also a substrate (e.g., ceftazidime, cefotaxime) in the center of the plate.
-
Place a disk containing a strong inducer (e.g., cefoxitin, imipenem) approximately 15-20 mm (edge to edge) from the substrate disk.
-
-
Incubate: Incubate the plate overnight at 35-37°C.
-
Interpret Results:
-
Inducible Phenotype: A flattening or "blunting" of the zone of inhibition around the substrate disk on the side adjacent to the inducer disk indicates induction.
-
Derepressed Phenotype: The strain will show resistance to the substrate antibiotic (a small or no zone of inhibition), and there will be no observable flattening of the zone of inhibition, as the enzyme is already being produced at a high level.
-
Caption: Interpreting the disk antagonism test for inducible vs. derepressed phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of beta-lactamase induction by cephamycins?
A1: Cephamycins, like other beta-lactams, interfere with bacterial cell wall synthesis. This leads to an accumulation of peptidoglycan breakdown products in the cytoplasm. In many Gram-negative bacteria, these molecules act as signaling molecules that activate the transcriptional regulator AmpR, which in turn upregulates the expression of the ampC beta-lactamase gene.[6]
Caption: Simplified signaling pathway of AmpC beta-lactamase induction by cephamycins.
Q2: Are all cephamycins equally potent inducers?
A2: No, the inducing capacity can vary between different cephamycins and also depends on the bacterial species. Cefoxitin is generally considered a potent inducer of AmpC beta-lactamase.[7][8]
Q3: How can I quantify the level of beta-lactamase induction?
A3: The most common method is to measure the specific activity of the beta-lactamase in cell lysates from induced and uninduced cultures. This is typically done using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by the enzyme. The change in absorbance over time is proportional to the enzyme activity. The results can be expressed as fold induction (specific activity of induced culture / specific activity of uninduced culture).
Quantitative Data on Cephamycin-Mediated AmpC Induction
| Bacterial Species | Inducer | Fold Induction of ampC Expression | Reference |
| Enterobacter cloacae | Cefoxitin | ~22-fold | [9] |
| Enterobacter cloacae | Cefotaxime (high conc.) | ~79-fold | [9] |
| Citrobacter freundii | Beta-lactam | >11-fold |
Q4: Can beta-lactamase induction be reversed?
A4: Yes, in the case of inducible resistance, the increased production of beta-lactamase is transient. Once the cephamycin inducer is removed from the culture medium, the expression of ampC will typically return to basal levels. However, if a stable derepressed mutant has been selected, the high-level production of the enzyme will persist even in the absence of the inducer.[8]
Experimental Protocols
Protocol 1: Beta-Lactamase Induction in Liquid Culture
This protocol is adapted from established methods for preparing crude beta-lactamase extracts.[1]
-
Inoculation: Inoculate a suitable growth medium with an overnight culture of the test bacterium (e.g., a 1:50 dilution).
-
Growth: Incubate the culture at 37°C with shaking until it reaches an OD600 of approximately 0.4-0.6.
-
Induction: Add the cephamycin inducer to a final concentration of 1/2 the MIC. Include a control culture with no inducer.
-
Continued Growth: Continue to incubate for an additional 2-3 hours.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Enzyme Extract: The resulting supernatant is the crude beta-lactamase extract. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Nitrocefin Assay for Beta-Lactamase Activity
This protocol provides a method for the spectrophotometric quantification of beta-lactamase activity.[2][4]
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin (e.g., 10 mg/mL in DMSO).
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in a suitable assay buffer (e.g., 50 mM phosphate buffer, pH 7.0). The working solution should be yellow.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the crude enzyme extract (from Protocol 1) to each well. Include a buffer-only blank.
-
Prepare a serial dilution of a known beta-lactamase standard for a standard curve.
-
-
Initiate Reaction: Add the nitrocefin working solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 10-30 minutes.
-
Calculation:
-
Determine the rate of nitrocefin hydrolysis (change in absorbance per minute) for each sample.
-
Use the standard curve to convert the rate of absorbance change to the amount of nitrocefin hydrolyzed per minute.
-
Calculate the specific activity by normalizing the enzyme activity to the total protein concentration of the extract (determined by a method such as the Bradford assay). One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of nitrocefin per minute.
-
References
- 1. Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefazolin and imipenem enhance AmpC expression and resistance in NagZ-dependent manner in Enterobacter cloacae complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Extended-Spectrum β-Lactamases (ESBLs) and AmpC in Class A and Class B Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cephamycin Dosage in Animal Infection Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining cephamycin dosage in preclinical animal infection models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate effective and reproducible in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with cephamycins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (High Mortality/Bacterial Load) | Inadequate Drug Exposure: Dosage may be too low, or the dosing frequency is insufficient to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC). | - Conduct a pilot pharmacokinetic (PK) study in your specific animal model to determine the drug's half-life and adjust the dosing regimen accordingly. - For beta-lactams like cephamycins, the time above MIC (fT>MIC) is a critical pharmacodynamic (PD) parameter. Consider more frequent dosing or continuous infusion to maximize fT>MIC. |
| Pathogen Resistance: The bacterial strain may have intrinsic or acquired resistance to the specific cephamycin being tested. | - Confirm the MIC of the cephamycin against your bacterial strain in vitro before initiating in vivo studies. - Perform susceptibility testing on bacteria isolated from treated animals to check for the development of resistance during the experiment. | |
| Overwhelming Infection Model: The bacterial inoculum may be too high, leading to rapid disease progression that is difficult to treat. | - Titrate the bacterial inoculum to establish a lethal dose 50 (LD50) or a non-lethal but persistent infection, depending on the study's objective. - Ensure the timing of the first antibiotic dose is appropriate for the infection model. Early intervention is often more effective. | |
| Unexpected Toxicity or Adverse Events | High Peak Drug Concentrations: Bolus administration can lead to high peak plasma concentrations that may be associated with toxicity. | - Consider administering the total daily dose in smaller, more frequent doses to reduce peak concentrations while maintaining therapeutic levels. - If using intravenous administration, a slower infusion rate may mitigate toxicity. |
| Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the specific cephamycin or its formulation. | - Review literature for known toxicities of the cephamycin in your chosen animal species. - Conduct a dose-ranging toxicity study in a small cohort of uninfected animals to determine the maximum tolerated dose (MTD). | |
| Off-Target Effects: The cephamycin may have unexpected effects on the host's physiology. | - Monitor animals closely for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior. - If adverse events are observed, consider reducing the dose or switching to a different cephamycin. | |
| High Variability in Experimental Results | Inconsistent Animal Health Status: Underlying health issues in the animal colony can affect their response to infection and treatment. | - Ensure all animals are of a similar age, weight, and health status. - Acclimatize animals to the facility for a sufficient period before starting the experiment. |
| Improper Drug Formulation or Administration: Inaccurate drug preparation or inconsistent administration can lead to variable drug exposure. | - Prepare fresh drug solutions daily and ensure complete solubilization. - Use precise administration techniques (e.g., calibrated syringes, proper injection sites) to ensure consistent dosing. | |
| Variable Infection Inoculum: Inconsistent preparation and administration of the bacterial challenge can lead to different initial bacterial loads. | - Standardize the preparation of the bacterial inoculum, ensuring it is in the correct growth phase and at a consistent concentration. - Administer the inoculum precisely to each animal. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting dose for a cephamycin in a new animal infection model?
A1: A multi-step approach is recommended:
-
In Vitro Data: Determine the Minimum Inhibitory Concentration (MIC) of the cephamycin against the specific bacterial strain you will be using.
-
Literature Review: Search for published studies that have used the same or a similar cephamycin in the same or a related animal model. This can provide a valuable starting point.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Principles: For cephamycins, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). A target of 40-70% is often cited for cephalosporins.
-
Pilot Dose-Ranging Study: If no prior data is available, conduct a pilot study with a small number of animals using a range of doses (e.g., 10, 50, and 100 mg/kg) to assess both efficacy and tolerability.
Q2: What is the most appropriate route of administration for cephamycins in animal models?
A2: The choice of administration route depends on the specific cephamycin's formulation and the experimental goals.
-
Intravenous (IV): Provides 100% bioavailability and rapid achievement of peak plasma concentrations. It is often used for drugs that are not well absorbed through other routes.
-
Intramuscular (IM): Generally provides good absorption for many cephamycins, but can be painful and may cause local tissue irritation.[1][2]
-
Subcutaneous (SC): A common and less stressful route for rodents, often providing good absorption.
-
Oral (PO): Only suitable for the few cephamycins that are orally bioavailable. Most cephamycins have poor oral absorption.
Q3: How does the immune status of the animal model affect cephamycin dosage refinement?
A3: The immune status of the animal is a critical factor.
-
Immunocompetent Models: In animals with a normal immune system, the antibiotic works in concert with the host's immune response to clear the infection. The required dose may be lower compared to immunocompromised models.
-
Immunocompromised (e.g., Neutropenic) Models: These models are used to evaluate the direct bactericidal or bacteriostatic activity of the antibiotic in the absence of a significant host immune contribution.[3] Higher doses or more frequent administration may be necessary to achieve the desired therapeutic effect. The neutropenic thigh infection model is a standard for this purpose.[3]
Q4: Can I extrapolate cephamycin dosages between different animal species?
A4: Direct extrapolation of dosages based on body weight is often inaccurate due to differences in drug metabolism and pharmacokinetics between species. Allometric scaling, which relates physiological parameters to body size, can be a useful tool for interspecies extrapolation of pharmacokinetic parameters like clearance and volume of distribution, but it is not always reliable for elimination half-life. Whenever possible, it is best to use species-specific pharmacokinetic data to guide dosage selection.
Quantitative Data Summary
The following tables summarize cephamycin dosage and efficacy data from various animal infection models.
Table 1: Cephamycin C Efficacy in a Calf Colibacillosis Model
| Dosage | Route | Dosing Frequency | Duration | Outcome |
| 31.3 - 1,000 mg/calf (0.75 - 24 mg/kg) | Gavage | Twice daily | 6 days | Eliminated diarrhea and reduced mortality from 90% to 14%.[4] |
| 30 mg/calf (0.71 mg/kg) | Gavage | Twice daily | 3 days | Comparable results to the 6-day regimen.[4] |
Table 2: Cephamycin C Efficacy in a Piglet Colibacillosis Model
| Dosage | Route | Dosing Frequency | Duration | Outcome |
| 12.5 mg/piglet (10.4 mg/kg) | Gavage | Twice daily | 4 days (prophylactic) | Completely prevented diarrhea and mortality.[4] |
| 12.5 mg/piglet | Gavage | Twice daily | 3 days (therapeutic) | Reduced diarrhea from 87% to 25% and mortality from 75% to 31%.[4] |
Table 3: Cephamycin C Efficacy in a Swine Salmonellosis Model
| Dosage | Route | Dosing Frequency | Duration | Outcome |
| 112.5 mg/pig | Intramuscular | Twice daily | 10 days | Eliminated fever and shedding of Salmonella by day 5. No mortality.[5] |
| 12.5 - 337.5 mg/pig | Intramuscular | Twice daily | 10 days | Dose-dependent response observed.[5] |
Table 4: Pharmacokinetic Parameters of YM09330 (Cephamycin) Following a 20 mg/kg Intravenous Dose
| Animal Species | Mean Plasma Level at 30 min (µg/mL) | Plasma Half-life (minutes) |
| Mice | 5.5 | 13.0 |
| Rats | 17 | 15.9 |
| Rabbits | 24 | 30.5 |
| Dogs | 42 | 55.5 |
| Monkeys | 76 | 75.6 |
Data from Komiya et al.[6]
Experimental Protocols
Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against a localized bacterial infection in an immunocompromised host.[3]
1. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to female ICR mice (6-8 weeks old).
-
A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[6] This renders the mice neutropenic (<100 neutrophils/mm³).
2. Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., E. coli, S. aureus) to mid-logarithmic phase in an appropriate broth medium.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10⁷ CFU/mL).
3. Infection:
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscles of each mouse.
4. Antibiotic Administration:
-
Typically, 2 hours post-infection, begin antibiotic treatment.
-
Administer the cephamycin at various doses and dosing frequencies via the desired route (e.g., subcutaneous, intravenous).
5. Assessment of Efficacy:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is measured as the change in log₁₀ CFU/gram of tissue compared to untreated controls.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the "gold standard" for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[7][8]
1. Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Shave the abdomen and disinfect the surgical area.
2. Surgical Procedure:
-
Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, being careful not to damage the blood supply.
-
Ligate the cecum with a suture at a desired distance from the tip (the length of the ligated cecum determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a needle of a specific gauge (the needle size also influences the severity).
-
A small amount of fecal matter can be gently expressed from the puncture site.
-
Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures or surgical clips.
3. Fluid Resuscitation and Analgesia:
-
Immediately after surgery, administer pre-warmed sterile saline subcutaneously (e.g., 1 mL) for fluid resuscitation.
-
Administer an analgesic for post-operative pain management.
4. Antibiotic Administration:
-
At a specified time post-CLP (e.g., 6 hours), begin administration of the cephamycin.
-
The dosing regimen can be varied to assess its impact on survival.
5. Monitoring and Outcome Assessment:
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
The primary endpoint is typically survival over a set period (e.g., 7-10 days).
-
Secondary endpoints can include bacterial load in blood and peritoneal fluid, and measurement of inflammatory markers.
Visualizations
Caption: Workflow for the neutropenic thigh infection model.
Caption: Workflow for the cecal ligation and puncture (CLP) sepsis model.
Caption: Logical flow for cephamycin dosage refinement in animal models.
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefoxitin [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse thigh infection model. [bio-protocol.org]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cephamycin and Third-Generation Cephalosporin Efficacy
In the landscape of beta-lactam antibiotics, both cephamycins and third-generation cephalosporins are pivotal in managing a spectrum of bacterial infections. While structurally similar, key chemical distinctions afford them unique microbiological properties and clinical applications. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Core Distinctions: Structure and Spectrum
Cephamycins, such as cefoxitin and cefotetan, are often grouped with second-generation cephalosporins but are distinguished by the presence of a 7-alpha-methoxy group.[1] This structural feature confers remarkable stability against degradation by beta-lactamases, including those produced by many anaerobic bacteria.[1] Consequently, cephamycins exhibit robust activity against anaerobes like Bacteroides fragilis, making them valuable in treating mixed aerobic/anaerobic infections, such as those occurring in the abdomen and pelvis.[1][2]
Third-generation cephalosporins, including ceftriaxone, cefotaxime, and ceftazidime, represent a significant advancement in the cephalosporin class, characterized by an expanded spectrum of activity against gram-negative bacteria.[3][4] These agents are highly potent against Enterobacteriaceae and, in the case of ceftazidime, Pseudomonas aeruginosa.[3] While they are more stable to many common beta-lactamases than earlier generations, their primary advantage lies in their enhanced gram-negative coverage.[4]
In Vitro Activity: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for representative cephamycins and third-generation cephalosporins against key bacterial pathogens.
| Organism | Cefoxitin (Cephamycin) | Cefotetan (Cephamycin) | Ceftriaxone (3rd Gen) | Ceftazidime (3rd Gen) |
| Escherichia coli | 8 µg/mL | 4 µg/mL | ≤1 µg/mL | ≤1 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL | 8 µg/mL | ≤1 µg/mL | 2 µg/mL |
| Staphylococcus aureus | 4 µg/mL | 16 µg/mL | 4 µg/mL | 8 µg/mL |
| Bacteroides fragilis | 16 µg/mL | 8 µg/mL | 128 µg/mL | >128 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL | >128 µg/mL | 64 µg/mL | 4 µg/mL[3] |
Note: MIC values can vary between studies and geographic locations.
As the data indicates, third-generation cephalosporins generally exhibit lower MICs for aerobic gram-negative bacilli. Conversely, cephamycins demonstrate superior activity against the anaerobic Bacteroides fragilis.
Clinical Efficacy: Evidence from Clinical Trials
The ultimate measure of an antibiotic's utility is its performance in clinical settings. The following tables summarize findings from comparative clinical trials in key infectious disease areas.
Intra-Abdominal Infections
| Study | Comparison | Indication | Clinical Success/Cure Rate | Key Finding |
| Demetriades et al. (1991) | Ceftriaxone vs. Cefoxitin | Prophylaxis in penetrating abdominal injuries | Ceftriaxone: 95% Cefoxitin: 90.5% | No statistically significant difference in the overall incidence of abdominal sepsis.[5] |
| Study by an unnamed author | Ceftriaxone + Metronidazole vs. Cefoxitin alone | Uncomplicated appendicitis in children | Ceftriaxone + Metronidazole associated with a 90% reduction in the odds of surgical site infection. | The combination of ceftriaxone and metronidazole was superior to cefoxitin alone in preventing surgical site infections.[6] |
| Hemsell et al. (1988) | Cefotetan vs. Cefoxitin | Prophylaxis for abdominal or vaginal hysterectomy | Abdominal: Cefotetan 92%, Cefoxitin 90% Vaginal: Cefotetan 94%, Cefoxitin 93% | A single dose of cefotetan was as effective as multiple doses of cefoxitin for prophylaxis.[7] |
Obstetric and Gynecologic Infections
| Study | Comparison | Indication | Clinical Success/Cure Rate | Key Finding |
| Poindexter et al. (1986) | Cefotetan vs. Cefoxitin or Moxalactam | Obstetric and gynecologic infections | Cefotetan: 99% satisfactory clinical response | Cefotetan's efficacy was equivalent to cefoxitin and moxalactam, with a more convenient twice-daily dosing schedule.[8] |
| Sweet et al. (1988) | Cefotetan vs. Cefoxitin | Acute pelvic infections | Cefotetan: 100% (n=36) Cefoxitin: 94% (n=17) | Both drugs demonstrated similar clinical efficacy.[9] |
| A study by an unnamed author | Cefepime vs. Cefotaxime | Acute obstetric and gynaecological infections | Cefepime: 85% Cefotaxime: 83% | No significant difference in clinical response between the two treatments.[10] |
Experimental Protocols
The data presented in this guide are derived from standardized laboratory and clinical methodologies. Below are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[2]
Beta-Lactamase Activity Assay (Spectrophotometric)
This assay measures the ability of beta-lactamase enzymes to hydrolyze the beta-lactam ring of an antibiotic.
-
Reagent Preparation: A solution of a chromogenic cephalosporin (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate buffer).[12] A solution of the beta-lactamase enzyme extract is also prepared.
-
Assay Setup: The enzyme solution is added to a cuvette containing the nitrocefin solution.
-
Spectrophotometric Measurement: The hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red, which is measured as an increase in absorbance at a specific wavelength (e.g., 490 nm) over time using a spectrophotometer.[12][13]
-
Data Analysis: The rate of change in absorbance is proportional to the beta-lactamase activity.
Logical Framework for Antibiotic Selection
The choice between a cephamycin and a third-generation cephalosporin is dictated by the suspected or confirmed pathogens and the site of infection.
Conclusion
Cephamycins and third-generation cephalosporins are distinct subclasses of beta-lactam antibiotics with complementary roles in infectious disease management. The superior anaerobic coverage and beta-lactamase stability of cephamycins make them a cornerstone for treating mixed infections, particularly in the abdominal and pelvic regions. In contrast, the potent and broad-spectrum activity of third-generation cephalosporins against gram-negative aerobes establishes them as first-line agents for a variety of other infections, including pneumonia, meningitis, and complicated urinary tract infections. An understanding of their respective strengths and weaknesses, supported by in vitro data and clinical evidence, is essential for optimizing antibiotic therapy and ensuring favorable patient outcomes.
References
- 1. drgermophile.com [drgermophile.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesiaexperts.com [anesthesiaexperts.com]
- 5. Short-course antibiotic prophylaxis in penetrating abdominal injuries: ceftriaxone versus cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceftriaxone Combined With Metronidazole is Superior to Cefoxitin Alone in the Management of Uncomplicated Appendicitis in Children: Results from a Multicenter Collaborative Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness and safety of cefotetan and cefoxitin as prophylactic agents in patients undergoing abdominal or vaginal hysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefotetan in the treatment of obstetric and gynecologic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefotetan: comparative and noncomparative studies in obstetric and gynecologic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized comparative study of cefepime and cefotaxime in the treatment of acute obstetric and gynaecological infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Cross-Resistance Between Cephamycins and Other β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns between cephamycins and other classes of β-lactam antibiotics. The information is compiled from experimental data to assist in research and development efforts against antimicrobial resistance.
Comparative In Vitro Activity of β-Lactams
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics against different bacterial isolates, including those with defined resistance mechanisms such as Extended-Spectrum β-Lactamase (ESBL) and AmpC β-lactamase production.
Table 1: MICs (μg/mL) of β-Lactams against E. coli expressing CMY-2 or CMY-32 β-Lactamases
| Antibiotic | E. coli DH10B with CMY-2 | E. coli DH10B with CMY-32 |
| Ampicillin | >256 | >256 |
| Amoxicillin-Clavulanate | >256 | >256 |
| Ampicillin-Sulbactam | 32 | 16 |
| Piperacillin | >256 | >256 |
| Piperacillin-Tazobactam | 6 | 4 |
| Cefoxitin | 16 | 8 |
| Ceftazidime | >256 | >256 |
| Cefepime | 2 | 1 |
| Imipenem | 0.75 | 0.5 |
| Meropenem | 0.19 | 0.125 |
Data sourced from a study on CMY-2 and CMY-32 β-lactamases in an E. coli genetic background[1].
Table 2: In Vitro Efficacy of Cephamycins and β-Lactam/β-Lactamase Inhibitor Combinations against ESBL-Producing E. coli and K. pneumoniae (Standard Inoculum)
| Antibiotic | Percentage of Susceptible Isolates (%) |
| Cefoxitin | 82.8 |
| Cefmetazole | 93.1 |
| Flomoxef | 89.7 |
| Ceftolozane/Tazobactam | 62.1 |
| Ceftazidime/Avibactam | >80 |
| Cefepime/Enmetazobactam | >80 |
| Imipenem/Relebactam | >80 |
Data from a study investigating antimicrobial activity against ESBL-producing isolates[2][3].
Table 3: Comparative Activity of Cefoxitin and Cephalothin against Various Gram-Negative Bacilli
| Organism | Cefoxitin | Cephalothin |
| Escherichia coli | Broader Spectrum of Activity | Less Active |
| Klebsiella pneumoniae | Broader Spectrum of Activity | Less Active |
| Proteus mirabilis | Broader Spectrum of Activity | Less Active |
| Bacteroides spp. | Active | Less Active |
Qualitative comparison based on disk-diffusion data.
Mechanisms of Cross-Resistance
Cross-resistance between cephamycins and other β-lactams is primarily mediated by the production of β-lactamase enzymes.
-
AmpC β-Lactamases: Cephamycins are potent inducers of chromosomally encoded AmpC β-lactamases in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens[4]. High-level expression of these Class C enzymes confers resistance to a broad range of β-lactams, including penicillins, early-generation cephalosporins, and cephamycins themselves[5][6][7]. However, they are generally less effective at hydrolyzing fourth-generation cephalosporins (e.g., cefepime) and carbapenems[4][8].
-
Extended-Spectrum β-Lactamases (ESBLs): While cephamycins are generally stable to hydrolysis by common ESBLs, the presence of these enzymes often leads to resistance to third-generation cephalosporins[9]. In contrast to ESBL producers, bacteria producing AmpC β-lactamases are characteristically resistant to cephamycins[4].
-
Carbapenemases: The emergence of carbapenemases, which can hydrolyze most β-lactams including carbapenems, represents a significant challenge. The activity of cephamycins against carbapenemase-producing isolates is limited.
The following diagram illustrates the general mechanisms of β-lactam resistance.
Caption: Mechanisms of bacterial resistance to β-lactam antibiotics.
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Broth Microdilution: This is a standard method for determining MICs[10].
-
Preparation of Antibiotic Solutions: Serial twofold dilutions of the antibiotics are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in each well. For high-inoculum studies, the final concentration is adjusted to 5 x 10⁷ CFU/mL[3].
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
-
Disk Diffusion (Kirby-Bauer) Test: This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic[11]. While less quantitative than broth microdilution, it is a common screening method.
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Exposure: The antibiotic is added at a specific concentration (e.g., 2 times the MIC)[3].
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated on agar.
-
Colony Counting: After incubation, the number of viable colonies is counted to determine the reduction in bacterial growth over time. Regrowth after an initial reduction can indicate the development of resistance or tolerance[2].
The following diagram outlines a typical workflow for assessing antibiotic cross-resistance.
Caption: Experimental workflow for antibiotic cross-resistance studies.
Conclusion
The relationship between cephamycins and other β-lactam antibiotics in terms of cross-resistance is complex and largely dependent on the specific resistance mechanisms present in the bacteria. Cephamycins demonstrate stability against many common β-lactamases but are inducers and substrates of AmpC enzymes, a key mechanism of resistance to multiple β-lactam agents. Understanding these patterns of cross-resistance is crucial for the development of new therapeutic strategies and for guiding the appropriate use of existing antibiotics in clinical practice. The experimental protocols outlined provide a framework for the continued evaluation of these important antimicrobial agents.
References
- 1. Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Cefoxitin and Cefotetan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro activity of cefoxitin and cefotetan, two second-generation cephalosporin antibiotics with notable activity against anaerobic bacteria. The information presented is collated from multiple scientific studies to support research and development in the field of antimicrobial agents.
Mechanism of Action
Both cefoxitin and cefotetan are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5][6][7] As beta-lactam antibiotics, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[7][8][9] This disruption leads to a weakened cell wall and subsequent cell lysis. Cefoxitin, a cephamycin, is noted for its high resistance to hydrolysis by some beta-lactamases due to its 7-alpha-methoxy group.[8][9][10] Similarly, cefotetan, also a cephamycin, demonstrates activity in the presence of certain beta-lactamases.[1][2][4][5] Resistance to both agents can arise from hydrolysis by beta-lactamases, alterations in PBPs, and decreased permeability of the bacterial cell membrane.[1][2][4][5]
Comparative In Vitro Activity: MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cefoxitin and cefotetan against a range of clinically significant bacteria. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for comparison.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Cefoxitin | 4 | 4 |
| Cefotetan | 0.25 | 0.25 | |
| Bacteroides fragilis group | Cefoxitin | - | 32 |
| Cefotetan | - | >32 | |
| Bacteroides fragilis | Cefoxitin | - | 16 |
| Cefotetan | - | 16 | |
| Staphylococcus aureus (methicillin-susceptible) | Cefoxitin | - | 8 |
| Cefotetan | - | 8 | |
| Anaerobic Cocci | Cefoxitin | - | - |
| Cefotetan | - | - | |
| Clostridium perfringens | Cefoxitin | - | - |
| Cefotetan | - | - |
Data synthesized from multiple sources.[11][12][13]
In general, cefotetan demonstrates greater in vitro potency against many members of the Enterobacteriaceae family compared to cefoxitin.[14][15][16] For instance, against Escherichia coli, the MIC90 of cefotetan has been reported to be significantly lower than that of cefoxitin.[12]
Against anaerobic bacteria, the activity of both agents is notable, though variable. Cefoxitin has historically been considered a standard for anti-anaerobic cephalosporins.[17][18][19][20] Both cefoxitin and cefotetan show good activity against Bacteroides fragilis, with reported MIC90 values of 16 µg/mL.[11][13] However, cefoxitin appears to have better activity against other members of the B. fragilis group.[13] Some studies indicate that a significant percentage of B. fragilis group isolates (excluding B. fragilis itself) are resistant to cefotetan.[13]
Experimental Protocols
The in vitro activity data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methods. The following is a generalized protocol based on commonly employed techniques.
Antimicrobial Susceptibility Testing (AST) Workflow
1. Bacterial Isolates:
-
Clinically relevant bacterial strains are isolated from patient samples.
-
Isolates are identified to the species level using standard microbiological techniques.
2. Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared to a specific turbidity, typically corresponding to a defined colony-forming unit (CFU)/mL.
3. Susceptibility Testing Methods:
-
Broth Dilution: This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium.[13] Each dilution is then inoculated with the standardized bacterial suspension.
-
Agar Dilution: The antimicrobial agent is incorporated into an agar medium at various concentrations.[11] The surface of the agar is then inoculated with the test organisms.
-
Disk Diffusion: Paper disks impregnated with a standard amount of the antibiotic are placed on an agar plate inoculated with the test bacterium.[23] The diameter of the zone of growth inhibition around the disk is measured.
4. Incubation:
-
The inoculated plates or tubes are incubated under appropriate conditions (temperature, atmosphere, and duration). For anaerobic bacteria, incubation is performed in an anaerobic environment.[13]
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[23]
6. Interpretation:
-
The MIC values are interpreted as susceptible, intermediate, or resistant according to breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
Both cefoxitin and cefotetan are valuable antibiotics with significant in vitro activity against a broad range of bacteria, including anaerobes. Cefotetan generally exhibits greater potency against Enterobacteriaceae. While both are active against Bacteroides fragilis, cefoxitin may have a broader spectrum of activity against other members of the B. fragilis group. The choice between these two agents for research or therapeutic development should be guided by specific target organisms and their local susceptibility patterns. The provided experimental framework offers a basis for the reproducible in vitro evaluation of these and other antimicrobial compounds.
References
- 1. DailyMed - CEFOTAN- cefotetan disodium injection, powder, for solution CEFOTAN- cefotetan disodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 2. CEFOTAN® (Cefotetan for injection, USP) [dailymed.nlm.nih.gov]
- 3. wikem.org [wikem.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. wikem.org [wikem.org]
- 7. youtube.com [youtube.com]
- 8. Cefoxitin - Wikipedia [en.wikipedia.org]
- 9. mims.com [mims.com]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. The in-vitro activity of three long-acting cephalosporins against Bacteroides fragilis, Peptostreptococcus species and Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro activity of cefotetan, a new cephamycin derivative, compared with that of other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cefotetan: comparative study in vitro against 226 Gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of cefotetan, a new cephamycin derivative, compared with that of other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Susceptibility of anaerobes to cefoxitin and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Susceptibility of Anaerobic Bacteria to Cefoxitin and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Susceptibility of Anaerobes to Cefoxitin and Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An update on the in vitro activity of ceftizoxime and other cephalosporin/cephamycin antimicrobial agents against clinically significant anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cefotetan Susceptibility Testing Against Anaerobic Bacteria From Obstetrical and Gynecologic Sources: Comparison of Five Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
validation of cephamycin's effectiveness against ESBL-producing bacteria
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales presents a significant challenge in clinical practice, often limiting therapeutic options. While carbapenems have traditionally been the treatment of choice, concerns over rising resistance have spurred interest in carbapenem-sparing alternatives.[1][2] This guide provides a comprehensive comparison of the effectiveness of cephamycins, a class of β-lactam antibiotics, against ESBL-producing bacteria, supported by experimental data.
In Vitro Susceptibility
Cephamycins, such as cefoxitin and cefotetan, demonstrate stability against hydrolysis by most ESBLs.[3][4][5] This intrinsic resistance makes them a potential therapeutic option for infections caused by ESBL-producing organisms.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the in vitro activity of cephamycins and comparator antibiotics against ESBL-producing Escherichia coli and Klebsiella pneumoniae. Data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
| Antibiotic | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) | Reference |
| Cefotetan | E. coli & K. pneumoniae | 0.25 | 2 | 98.7 | [6][7] |
| Cefoxitin | ESBL-producing isolates | - | - | >80 | [8][9] |
| Cefmetazole | ESBL-producing isolates | - | - | >80 | [8][9] |
| Flomoxef | ESBL-producing isolates | - | - | >80 | [8][9] |
Note: Susceptibility percentages can vary based on the specific ESBL enzyme present and the bacterial inoculum size.[8][9] For instance, the presence of a coexistent ampC gene can lead to higher MICs for cefotetan.[6][7]
Impact of Inoculum Size
Studies have shown that a higher bacterial load can diminish the in vitro efficacy of some antibiotics against ESBL-producing isolates, a phenomenon known as the inoculum effect.
| Antibiotic | Susceptibility at Standard Inoculum (10⁵ CFU/mL) (%) | Susceptibility at High Inoculum (10⁷ CFU/mL) (%) | Reference |
| Cefoxitin | >80 | 48.3 | [8][9] |
| Cefmetazole | >80 | 75.9 | [8][9] |
| Flomoxef | >80 | 70.0 | [8][9] |
| Ceftolozane/tazobactam | 62.1 | 0 | [8][9] |
| Ceftazidime/avibactam | >80 | 82.8 | [8][9] |
| Cefepime/enmetazobactam | >80 | 100 | [8][9] |
| Imipenem/relebactam | >80 | 89.7 | [8][9] |
Clinical Efficacy
Observational studies have evaluated the clinical outcomes of cephamycin treatment for infections caused by ESBL-producing bacteria, primarily urinary tract infections (UTIs) and bacteremia.
Comparison with Carbapenems
Several retrospective studies have compared the efficacy of cephamycins to carbapenems. The majority of these studies found no significant difference in mortality rates between the two treatment groups, particularly for UTIs and bacteremia from a urinary source.[10][11] However, some conflicting data exists, with a few studies suggesting inferior outcomes with cephamycins.[1][11]
A multicenter retrospective cohort study comparing cefmetazole and flomoxef with carbapenems for bacteremia due to ESBL-producing E. coli found no association between cephamycin treatment and increased short-term mortality after adjusting for confounding factors.[2]
In a retrospective study on the treatment of UTIs caused by ESBL-producing E. coli and K. pneumoniae, cefoxitin showed a clinical cure rate of 81.2% for E. coli and 85.7% for K. pneumoniae at a 90-day follow-up.[12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is a standard method used to determine the MIC of an antibiotic.[7][9]
Procedure:
-
A standardized inoculum of the test bacteria (e.g., 10⁵ CFU/mL) is prepared.[9]
-
The antibiotic is serially diluted in a multi-well microtiter plate containing broth medium.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Method: Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.[9]
Procedure:
-
A standardized inoculum of the test bacteria is added to a flask containing broth and the antibiotic at a specific concentration (often a multiple of the MIC).
-
The flask is incubated with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the flask.
-
The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
The change in bacterial count over time is plotted to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Visualizations
Caption: Workflow for the identification and susceptibility testing of ESBL-producing bacteria.
References
- 1. The Use of Noncarbapenem β-Lactams for the Treatment of Extended-Spectrum β-Lactamase Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Times They Are a-Changin': Carbapenems for Extended-Spectrum-β-Lactamase-Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 5. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infectious Diseases Society of America 2022 Guidance on the Treatment of Extended-Spectrum β-lactamase Producing Enterobacterales (ESBL-E), Carbapenem-Resistant Enterobacterales (CRE), and Pseudomonas aeruginosa with Difficult-to-Treat Resistance (DTR-P. aeruginosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2422. Efficacy of Cefoxitin for the Treatment of Urinary Tract Infection (UTI) Due to ESBL-Producing E. coli and K. pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cephamycin and Penicillin Activity on Anaerobic Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of cephamycins and penicillins against clinically significant anaerobic bacteria. The information presented is collated from multiple studies to support research and development in antibacterial therapeutics.
Executive Summary
Cephamycins, a subclass of cephalosporins, generally exhibit broader and more potent activity against anaerobic bacteria, particularly beta-lactamase-producing species like Bacteroides fragilis, compared to penicillins. While penicillin G remains active against many anaerobic species, the increasing prevalence of beta-lactamase-mediated resistance limits its empirical use. This guide summarizes the comparative efficacy of these two important classes of beta-lactam antibiotics, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and testing workflows.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cephamycins (represented by cefoxitin) and penicillins against various anaerobic isolates. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the efficacy of antimicrobial agents.
Table 1: In Vitro Activity of Cefoxitin (a Cephamycin) Against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 203 | ≤0.5 - >256 | 16 | 64 |
| Prevotella spp. | Not Specified | Not Specified | Not Specified | Not Specified |
| Fusobacterium spp. | Not Specified | Not Specified | Not Specified | 128[1] |
| Peptostreptococcus spp. | Not Specified | Not Specified | Not Specified | 32[1] |
| Clostridium spp. | Not Specified | Not Specified | Not Specified | 128[1] |
| Anaerobic Gram-positive cocci | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Activity of Penicillin G Against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 33 | Not Specified | Not Specified | >128[2][3] |
| Other Bacteroides spp. | 9 | Not Specified | Not Specified | Not Specified |
| Fusobacterium nucleatum | 4 | Not Specified | Not Specified | Not Specified |
| Peptococcus spp. | 19 | Not Specified | Not Specified | Not Specified |
| Peptostreptococcus spp. | 25 | Not Specified | Not Specified | Not Specified |
| Clostridium perfringens | 15 | Not Specified | Not Specified | Not Specified |
Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in methodology and tested strains.
Experimental Protocols
The determination of in vitro antimicrobial activity against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The two primary reference methods recommended by the Clinical and Laboratory Standards Institute (CLSI) are the agar dilution method and the broth microdilution method.[4][5][6][7]
Agar Dilution Method
The agar dilution method is considered the "gold standard" for susceptibility testing of anaerobic bacteria.[4][7]
-
Media Preparation: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and autoclaved.
-
Antibiotic Incorporation: Serial twofold dilutions of the antimicrobial agents (cephamycins and penicillins) are prepared and added to the molten agar at a controlled temperature (48-50°C).
-
Plate Pouring: The agar-antibiotic mixtures are poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions using a multipoint inoculator (e.g., a Steers replicator).
-
Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the isolate.
Broth Microdilution Method
The broth microdilution method is a practical alternative for clinical laboratories, particularly for testing Bacteroides group species.[5][7]
-
Panel Preparation: Commercially available or in-house prepared microtiter plates containing serial dilutions of antimicrobial agents in a suitable anaerobic broth medium are used.
-
Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared as described for the agar dilution method.
-
Inoculation: The wells of the microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity in the well.
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the molecular interactions of these antibiotics, the following diagrams are provided.
Caption: Workflow for Anaerobic Antimicrobial Susceptibility Testing.
Caption: Mechanism of Action of Beta-Lactam Antibiotics.
Discussion
The primary mechanism of action for both cephamycins and penicillins involves the inhibition of bacterial cell wall synthesis.[8][9][10][11] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis and death.
The key difference in their activity against many anaerobic isolates, particularly B. fragilis, lies in their stability against beta-lactamases. Many anaerobic bacteria, especially those in the B. fragilis group, produce beta-lactamase enzymes that can hydrolyze the beta-lactam ring of penicillins, rendering them inactive.[12] Cephamycins, such as cefoxitin, are more resistant to hydrolysis by these enzymes, which accounts for their superior activity against these resistant organisms.[13][14]
Conclusion
For the treatment of infections involving anaerobic bacteria, particularly when beta-lactamase-producing strains are suspected, cephamycins demonstrate more reliable in vitro activity than penicillins. Penicillin G may still be effective against susceptible anaerobic isolates, but its utility is compromised by the high prevalence of resistance. The choice of antibiotic should be guided by local susceptibility patterns and, when possible, by in vitro susceptibility testing of the clinical isolates.
References
- 1. In vitro activity of cefbuperazone, a new cephamycin, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of penicillins against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Methods for susceptibility testing of anaerobic bacteria. | Semantic Scholar [semanticscholar.org]
- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 8. gpnotebook.com [gpnotebook.com]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. youtube.com [youtube.com]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial drugs used in the management of anaerobic infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. clinicalpub.com [clinicalpub.com]
confirming the bactericidal versus bacteriostatic nature of specific cephamycins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of key cephamycin antibiotics: cefoxitin, cefotetan, and cefmetazole. Cephamycins, a subclass of β-lactam antibiotics, are structurally similar to cephalosporins but possess a 7-α-methoxy group, which confers remarkable stability against β-lactamase enzymes.[1] Generally, β-lactam antibiotics are considered bactericidal as they inhibit the synthesis of the bacterial cell wall, a mechanism that leads to cell death.[2][3][4] This guide synthesizes available in vitro data to substantiate and compare the bactericidal activity of these important therapeutic agents.
Comparative Analysis of In Vitro Activity
The bactericidal or bacteriostatic activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 is typically indicative of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity.
The following table summarizes available MIC and, where found, MBC data for cefoxitin, cefotetan, and cefmetazole against common Gram-positive and Gram-negative bacteria, including anaerobes.
| Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |
| Cefoxitin | Escherichia coli | 0.5 - >128 | - | - | [5] |
| Klebsiella pneumoniae | 2 - >128 | - | - | [5] | |
| Staphylococcus aureus (MSSA) | 1 - 4 | - | - | [6] | |
| Bacteroides fragilis | 4 - >128 | - | - | [7] | |
| Cefotetan | Escherichia coli | 0.03 - >128 | - | - | [5][8] |
| Klebsiella pneumoniae | 0.12 - >128 | - | - | [8] | |
| Staphylococcus aureus (MSSA) | 0.5 - 128 | - | - | [2] | |
| Bacteroides fragilis | 4 - >256 | - | - | [9] | |
| Cefmetazole | Escherichia coli | 0.25 - 128 | - | - | [5] |
| Klebsiella pneumoniae | 0.5 - >128 | - | - | [5] | |
| Staphylococcus aureus (MSSA) | - | - | - | ||
| Bacteroides fragilis | 8 - 64 | - | - | [10][11] |
Note: The variability in MIC ranges reflects differences in bacterial strains and testing methodologies across studies. Comprehensive, directly comparative studies reporting both MIC and MBC values for all three cephamycins against this panel of bacteria are limited in the readily available literature.
While comprehensive MBC data is sparse, studies on cefmetazole have indicated that after a 6-hour exposure, the ratio of bactericidal to bacteriostatic concentrations is low (≤ 4) for a significant number of Gram-negative strains, confirming its bactericidal action.
Experimental Protocols
The determination of the bactericidal versus bacteriostatic nature of cephamycins relies on standardized in vitro susceptibility testing methods.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining MIC and MBC values.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth.
-
Serial Dilution of Antibiotics: The cephamycin is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Time-Kill Assay
Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal activity over time.
-
Preparation of Cultures: A standardized bacterial suspension (approximately 5 x 10^5 to 1 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Addition of Antibiotic: The cephamycin is added to the bacterial culture at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from the cultures, serially diluted, and plated on antibiotic-free agar.
-
Colony Counting and Analysis: After incubation, the number of viable colonies is counted. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved in determining the bactericidal nature of cephamycins, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and a typical experimental workflow.
References
- 1. Evaluation of cephalosporins/cephamycins with antianaerobic activity by integrating microbiologic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycin derivatives: comparison of the in vitro and in vivo antibacterial activities of SQ 14,359, CS-1170, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of total and unbound cefoxitin and cefotetan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [In vitro and in vivo antimicrobial activities of cefmetazole against Bacteroides fragilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of cefmetazole against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of cephamycin stability against carbapenems
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Beta-Lactamase Resistance
The emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics. This guide provides a detailed, data-driven comparison of the stability of two critical classes of beta-lactam antibiotics: cephamycins and carbapenems. Understanding their relative stability against enzymatic degradation is paramount for informed clinical use and the development of novel therapeutic strategies.
Executive Summary
Cephamycins and carbapenems are both valued for their broad-spectrum activity and enhanced resistance to many beta-lactamases compared to earlier penicillins and cephalosporins. However, their stability profiles diverge significantly, particularly in the face of evolving resistance mechanisms.
Cephamycins , such as cefoxitin, exhibit remarkable stability against many Class A (including Extended-Spectrum Beta-Lactamases - ESBLs) and Class C (AmpC) beta-lactamases. This resilience is largely attributed to the presence of a 7-alpha-methoxy group, which sterically hinders the approach of the beta-lactamase active site.
Carbapenems , including imipenem and meropenem, are renowned for their exceptional potency and broad spectrum of activity, which extends to many ESBL-producing organisms.[1] Their unique carbapenem ring structure confers a high degree of resistance to hydrolysis by many beta-lactamases.[1] However, the rise of specific carbapenem-hydrolyzing enzymes, known as carbapenemases (Classes A, B, and D), presents a major clinical challenge.[1]
This guide will delve into the quantitative data on the enzymatic hydrolysis of these two antibiotic classes, provide detailed experimental protocols for assessing their stability, and visualize the key concepts through diagrams.
Data Presentation: A Quantitative Comparison of Stability
The following table summarizes the kinetic parameters for the hydrolysis of representative cephamycins and carbapenems by various beta-lactamases. The catalytic efficiency (kcat/Km) is a key indicator of how effectively an enzyme can hydrolyze a substrate; a lower value signifies greater stability of the antibiotic.
| Antibiotic | Beta-Lactamase | Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cefoxitin | BlaC (M. tuberculosis) | A | 0.8 ± 0.1 | 50 ± 10 | 16,000 | [2] |
| Cefoxitin | Bla_Mab (M. abscessus) | A | Extremely Slow Hydrolysis | - | - | [3][4] |
| Cefoxitin | AmpC (plasmid-borne) | C | Low kcat values reported | Low Km values reported | Low | [5] |
| Imipenem | KPC-2 | A | 160 ± 10 | 250 ± 40 | 640,000 | [6] |
| Imipenem | KPC-3 | A | - | - | 1,940,000 | [7] |
| Imipenem | CMY-2 (AmpC) | C | 0.013 ± 0.002 | 16 ± 5 | 812.5 | [8] |
| Imipenem | ACT-1 (AmpC) | C | 0.008 ± 0.001 | 25 ± 7 | 320 | [8] |
| Imipenem | Bla_Mab (M. abscessus) | A | Slow Hydrolysis | - | - | [3] |
| Imipenem | OXA-488 | D | - | - | ~2-fold more efficient than OXA-50 | [9] |
| Meropenem | KPC-2 | A | 140 ± 10 | 1000 ± 200 | 140,000 | [6] |
| Meropenem | KPC-3 | A | - | - | 1,400,000 | [7] |
| Meropenem | BlaC (M. tuberculosis) | A | 0.0003 ± 0.0001 | 100 ± 20 | 3 | [2] |
| Meropenem | Bla_Mab (M. abscessus) | A | Slow Hydrolysis | - | - | [3] |
Note: A direct comparison of kcat/Km values should be made with caution, as experimental conditions can vary between studies. The data clearly indicates that while cephamycins are highly stable against certain beta-lactamases, carbapenems are significantly more susceptible to dedicated carbapenemases like KPC.
Experimental Protocols
Spectrophotometric Assay for Beta-Lactamase Activity
This protocol outlines a common method for determining the kinetic parameters of beta-lactamase-mediated antibiotic hydrolysis using a spectrophotometer. The assay relies on the change in ultraviolet (UV) absorbance that occurs upon cleavage of the beta-lactam ring.
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactam antibiotic (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the beta-lactam antibiotic in the phosphate buffer. The concentration will depend on the expected Km value.
-
Prepare a stock solution of the purified beta-lactamase in the same buffer. The concentration should be sufficient to produce a measurable rate of hydrolysis.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the appropriate wavelength for the specific antibiotic being tested (e.g., around 295-300 nm for many carbapenems).
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 30°C).[7]
-
-
Kinetic Measurement:
-
Add the phosphate buffer and the antibiotic solution to a quartz cuvette to a final volume of, for example, 1 mL.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, known volume of the beta-lactamase solution to the cuvette and mix quickly.
-
Immediately begin recording the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis is calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the hydrolyzed product.
-
Repeat the experiment with a range of substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat value can then be calculated from Vmax and the enzyme concentration.[7]
-
HPLC Method for Stability Testing
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the degradation of an antibiotic over time.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Beta-lactam antibiotic
-
Beta-lactamase enzyme
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Acetonitrile or methanol (for mobile phase and sample preparation)
-
Formic acid (for mobile phase modification)
-
Internal standard (a compound with similar chromatographic properties but not present in the sample)
Procedure:
-
Sample Incubation:
-
Prepare a solution of the beta-lactam antibiotic in the buffer.
-
Add a known amount of beta-lactamase to initiate the hydrolysis reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
-
Sample Preparation:
-
Immediately stop the enzymatic reaction in the withdrawn aliquots, for example, by adding a protein precipitating agent like acetonitrile containing the internal standard.
-
Centrifuge the samples to remove precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the antibiotic and its degradation products using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid).
-
Detect the compounds using a UV detector at a specific wavelength or a mass spectrometer for higher specificity.
-
-
Data Analysis:
-
Quantify the peak area of the remaining antibiotic at each time point, normalized to the peak area of the internal standard.
-
Plot the concentration of the antibiotic versus time to determine the rate of degradation.
-
Mandatory Visualization
Caption: Comparative stability of cephamycins and carbapenems against different beta-lactamases.
Caption: Workflow for determining antibiotic stability against beta-lactamase hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics Study of KPC-3, a Plasmid-Encoded Class A Carbapenem-Hydrolyzing β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics Analysis of β-Lactams Hydrolysis by OXA-50 Variants of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ineffectiveness of Cephamycins Against MRSA: A Comparative Analysis
A deep dive into the molecular mechanisms and experimental data that confirm the lack of cephamycin activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics, including the cephamycin class. This guide provides a comprehensive comparison of cephamycin activity against MRSA and Methicillin-Susceptible Staphylococcus aureus (MSSA), supported by experimental data and detailed methodologies. The core of MRSA's resistance lies in its acquisition of the mecA gene, which fundamentally alters the bacterial cell wall synthesis machinery, rendering many β-lactam antibiotics, including cephamycins, ineffective.
Comparative Efficacy of Cephamycins against MRSA and MSSA
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cephamycins against MRSA and MSSA. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A higher MIC value indicates greater resistance.
| Antibiotic | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Interpretation |
| Cefoxitin | MRSA | 8 to >256[1] | - | - | Resistant |
| MSSA | ≤ 4[1] | - | - | Susceptible | |
| Cefmetazole | MRSA | - | 6.25 | 25 | Resistant |
| MSSA | - | - | - | Susceptible | |
| Cefotetan | MRSA | - | - | - | Resistant |
| MSSA | - | - | - | Susceptible |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
The data clearly demonstrates that significantly higher concentrations of cephamycins are required to inhibit the growth of MRSA compared to MSSA, confirming their clinical ineffectiveness against these resistant strains.
The Molecular Basis of Resistance: The Role of PBP2a
The primary mechanism of resistance in MRSA is the production of a unique Penicillin-Binding Protein called PBP2a, encoded by the mecA gene. In susceptible bacteria (MSSA), β-lactam antibiotics, including cephamycins, effectively inhibit the native PBPs, which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial cell death.
However, in MRSA, PBP2a has a very low affinity for most β-lactam antibiotics.[1] This allows PBP2a to continue the vital process of cell wall synthesis even in the presence of cephamycins, rendering the antibiotics ineffective.
Experimental Protocols
The determination of cephamycin activity against MRSA is typically performed using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common methods:
Broth Microdilution Method (based on CLSI guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.
1. Preparation of Inoculum:
- Select 3-5 well-isolated colonies of the S. aureus strain from a non-selective agar plate after 18-24 hours of incubation.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the cephamycin antibiotic.
- Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Kirby-Bauer Disk Diffusion Method (based on CLSI/EUCAST guidelines)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Preparation of Inoculum:
- Prepare a bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.
2. Inoculation of Agar Plate:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
3. Application of Antibiotic Disks:
- Aseptically place a cephamycin-impregnated disk (e.g., cefoxitin 30 µg) onto the surface of the inoculated agar plate.
- Ensure the disk is in firm contact with the agar.
4. Incubation:
- Invert the plate and incubate at 35°C ± 2°C for 16-20 hours (for cefoxitin testing of S. aureus, 24 hours of incubation may be required for clear results).
5. Interpretation of Results:
- Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
- Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST. For MRSA, a cefoxitin zone diameter of ≤ 21 mm is typically considered resistant.
Conclusion
The presented experimental data and the underlying molecular mechanism unequivocally demonstrate the lack of clinically significant activity of cephamycins against MRSA. The presence of the PBP2a protein provides an effective bypass mechanism, rendering these antibiotics ineffective. Standardized antimicrobial susceptibility testing methods, such as broth microdilution and disk diffusion, are crucial for the accurate detection of MRSA in clinical settings, guiding appropriate therapeutic choices and preventing treatment failure. This understanding is vital for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
Safety Operating Guide
Safeguarding Our Future: A Comprehensive Guide to Cephalosporin Disposal
The responsible management and disposal of antibiotic waste, particularly cephalosporins, are paramount for laboratory safety, environmental protection, and combating the rise of antimicrobial resistance (AMR).[1][2][3] Improper disposal of these potent compounds can lead to the contamination of soil and water, fostering the development of multi-drug-resistant "superbugs."[2] This guide provides essential, step-by-step procedures for the safe handling and disposal of cephalosporin antibiotics, tailored for researchers, scientists, and drug development professionals.
I. Regulatory and Safety Framework
The disposal of pharmaceutical waste is regulated by various agencies, and it is crucial to adhere to federal, state, local, and institutional policies.[1] A core principle is the strict segregation of pharmaceutical waste from regular trash and sewer systems, unless explicitly permitted for specific non-hazardous substances.[1]
Personal Protective Equipment (PPE): Before handling cephalosporins for disposal, it is imperative to use appropriate PPE to ensure personal safety.
-
Eye/Face Protection: Chemical safety glasses or goggles.[1]
-
Hand Protection: Nitrile gloves are a common and effective choice.[1]
-
Body Protection: A lab coat or other protective clothing is necessary.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved air-purifying respirator is recommended.[1]
Always ensure adequate ventilation and have safety showers and eyewash stations readily accessible.[1]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for cephalosporin waste depends on its form and concentration. It is essential to treat all materials that have come into contact with antibiotics as chemical waste.[2][4]
A. Disposal of Small Quantities and Contaminated Disposables:
This category includes residual amounts of the antibiotic and contaminated items such as gloves, weigh boats, and pipette tips.[1]
-
Segregation: Place all contaminated solid waste into a designated, properly labeled, and sealable container for hazardous or pharmaceutical waste.[1][5]
-
Container Labeling: The container must be clearly marked in accordance with institutional and regulatory standards.[1]
-
Storage: Store the sealed container in a secure, designated chemical waste storage area, away from incompatible materials.[1]
-
Final Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste disposal service.[1] High-temperature incineration is the recommended method of destruction.[6]
B. Disposal of Stock Solutions:
Stock antibiotic solutions are considered hazardous chemical waste due to their high concentration.[2][4]
-
Collection: Collect stock solutions in an approved, leak-proof container specifically designated for chemical waste.[2][7]
-
Labeling: Clearly label the container with its contents.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste, which typically involves collection by a specialized waste management company.[2][4]
C. Management of Used Cell Culture Media:
The treatment of media containing cephalosporins depends on the heat stability of the specific antibiotic.
-
Heat-Labile Cephalosporins: If the cephalosporin is known to be deactivated by autoclaving, the used media can be autoclaved. Following this, and in the absence of other hazardous chemicals, it may be permissible to dispose of it down the drain. However, always confirm this with your institution's guidelines.[4]
-
Heat-Stable Cephalosporins: For heat-stable cephalosporins, autoclaving will not neutralize their activity.[4] Therefore, this media must be collected and disposed of as chemical waste.[2][4]
III. Quantitative Data on Cephalexin Degradation
Understanding the degradation of cephalosporins is crucial for developing effective waste treatment technologies. The following table summarizes key data from a study on the degradation of Cephalexin, a common cephalosporin, using UV-C irradiation.[1]
| Parameter | Method | Result | Significance |
| Degradation Efficiency | UV-C Irradiation | 81% degradation in 20 minutes | Demonstrates UV-C as an effective method for breaking down the Cephalexin molecule.[1] |
| Antimicrobial Activity Reduction | UV-C Irradiation (20 min) | Four-fold increase in Minimum Inhibitory Concentration (MIC) against S. aureus | The resulting byproducts have significantly reduced antibacterial potency.[1] |
IV. Experimental Protocol: UV-C Degradation of Cephalexin
This protocol outlines the methodology used to assess the efficacy of UV-C irradiation for the degradation of Cephalexin.[1]
-
Sample Preparation: Prepare an aqueous solution of Cephalexin at a known initial concentration.
-
UV-C Irradiation: Place the Cephalexin solution in a UV-C reactor. Irradiate the solution, collecting aliquots at various time points (e.g., 0, 15, 20, 30, 40, 50 minutes).
-
Degradation Analysis (HPLC/MS): Analyze the collected aliquots using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) to determine the concentration of the parent Cephalexin molecule and to identify any major degradation byproducts.
-
Antimicrobial Susceptibility Testing:
-
Bacterial Strain: Use a susceptible bacterial strain, such as Staphylococcus aureus.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the irradiated and non-irradiated Cephalexin solutions. This measures the lowest concentration of the drug that prevents visible growth of the bacteria.
-
Comparison: Compare the MIC values to assess the reduction in antimicrobial activity post-irradiation.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of cephalosporin waste in a laboratory setting.
Caption: Decision workflow for the disposal of cephalosporin waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of cephalosporin antibiotics, thereby protecting themselves, the community, and the environment from the adverse effects of pharmaceutical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
